Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bicyclo[2.2.2]oct-5-enylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCJWKFHBTXNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379620 | |
| Record name | bicyclo[2.2.2]oct-5-en-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5019-90-9 | |
| Record name | bicyclo[2.2.2]oct-5-en-2-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bicyclo[2.2.2]oct-5-en-2-ylmethanol. Due to the limited availability of experimentally verified spectra in public databases, this document presents a combination of predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols for the acquisition of such data.
Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for this compound.
Table 1: Mass Spectrometry Data
Data presented below is predicted and sourced from computational analysis.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 139.11174 |
| [M+Na]⁺ | 161.09368 |
| [M-H]⁻ | 137.09718 |
| [M+NH₄]⁺ | 156.13828 |
| [M+K]⁺ | 177.06762 |
| [M+H-H₂O]⁺ | 121.10172 |
Table 2: Expected ¹H NMR Chemical Shifts
Chemical shifts are estimated based on typical values for similar bicyclic alcohols. Actual values may vary.
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Olefinic CH | 6.0 - 6.5 | m |
| CH-OH | 3.5 - 4.0 | m |
| CH₂-OH | 3.3 - 3.7 | m |
| Bridgehead CH | 2.5 - 3.0 | m |
| Bicyclic CH₂ | 1.0 - 2.0 | m |
| OH | Variable (typically 1.5 - 4.0) | br s |
Table 3: Expected ¹³C NMR Chemical Shifts
Chemical shifts are estimated based on data from analogous bicyclo[2.2.2]octene derivatives.
| Carbon | Expected Chemical Shift (ppm) |
| Olefinic CH | 130 - 140 |
| CH-OH | 70 - 80 |
| CH₂-OH | 60 - 70 |
| Bridgehead CH | 30 - 40 |
| Bicyclic CH/CH₂ | 20 - 35 |
Table 4: Key Infrared (IR) Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C=C stretch (alkene) | 1640 - 1680 | Medium |
| C-H stretch (sp²) | 3010 - 3100 | Medium |
| C-H stretch (sp³) | 2850 - 3000 | Strong |
| C-O stretch (alcohol) | 1000 - 1260 | Strong |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard one-pulse sequence is used.
-
Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to simplify the spectrum and provide information on the number of attached protons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates.
-
Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.
-
ATR (Attenuated Total Reflectance): A drop of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or pure solvent) is recorded.
-
The sample is placed in the spectrometer, and the sample spectrum is recorded.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) is used.
-
Data Acquisition:
-
ESI: The sample solution is infused into the ESI source where it is nebulized and ionized. The ions are then guided into the mass analyzer.
-
EI: The sample is introduced into the vacuum of the spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Visualization
The logical workflow for the complete spectroscopic analysis of this compound is depicted below.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Diels-Alder Reaction for Bicyclo[2.2.2]octane Synthesis
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework is a rigid and sterically defined three-dimensional scaffold that has garnered significant attention in medicinal chemistry and drug development. Its unique conformational rigidity allows it to serve as a bioisostere for phenyl rings or as a constrained scaffold to orient functional groups in precise vectors, enhancing binding affinity and metabolic stability of drug candidates. The Diels-Alder reaction, a powerful [4+2] cycloaddition, stands as one of the most efficient and stereocontrolled methods for constructing this valuable bicyclic core. This guide provides a detailed overview of the reaction, experimental protocols, and key data for its application in synthesizing bicyclo[2.2.2]octane derivatives.
The Core Reaction: Mechanism and Principles
The synthesis of the bicyclo[2.2.2]octane skeleton via the Diels-Alder reaction typically involves the cycloaddition of a 1,3-cyclohexadiene derivative (the diene) with a suitable dienophile. This concerted reaction forms a bicyclo[2.2.2]octene product, which can be subsequently hydrogenated or further functionalized.
Caption: General Diels-Alder reaction for Bicyclo[2.2.2]octane core synthesis.
Key principles governing this reaction include:
-
Stereoselectivity: The reaction is stereospecific, with the stereochemistry of the reactants being transferred to the product. Under kinetic control, the endo product is typically favored due to secondary orbital overlap between the diene and the dienophile.[1]
-
Regioselectivity: When using substituted dienes and dienophiles, the regiochemistry of the addition is governed by the electronic and steric properties of the substituents.
-
Catalysis: Lewis acids are frequently employed to accelerate the reaction, often at lower temperatures, and to enhance both regio- and stereoselectivity.[1] For substrates containing Lewis basic functional groups, such as amides, stoichiometric amounts of the Lewis acid may be necessary to achieve effective catalysis.[1]
Experimental Methodologies and Data
The successful synthesis of bicyclo[2.2.2]octane derivatives relies on precise control of reaction conditions. Below are detailed protocols derived from peer-reviewed literature, accompanied by quantitative data.
A typical workflow for these syntheses involves careful setup under an inert atmosphere, controlled addition of reagents, diligent monitoring, and a standardized workup and purification procedure.
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// Workflow Logic start -> prepare; prepare -> setup; setup -> add_catalyst; add_catalyst -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> characterize; characterize -> finish; }
Caption: General experimental workflow for a Diels-Alder synthesis.
This protocol describes the reaction between a substituted 1,3-cyclohexadiene and methacrolein, where a Lewis acid is used to promote the cycloaddition.[1]
Reaction:
-
Diene: Substituted 1,3-cyclohexadiene (e.g., compound 8 in Scheme 3 of the cited paper).[1]
-
Dienophile: Methacrolein.[1]
-
Catalyst: Ytterbium trichloride (YbCl₃).[1]
-
Solvent: Not specified, but typically a non-coordinating solvent like dichloromethane or toluene is used.
Methodology:
-
The diene is dissolved in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
A stoichiometric amount of the Lewis acid (Ytterbium trichloride) is added to the solution.[1]
-
The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature).
-
The dienophile (methacrolein) is added dropwise to the reaction mixture.
-
The reaction is stirred for several hours to days and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NaHCO₃).
-
The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to isolate the different isomeric products.
Quantitative Data:
| Diene | Dienophile | Catalyst | Product(s) | Isomeric Ratio | Reference |
| Substituted 1,3-cyclohexadiene | Methacrolein | YbCl₃ (stoichiometric) | Three isomeric aldehydes | Not specified quantitatively, but three distinct products were observed.[1] | [1] |
This procedure outlines the diastereoselective Diels-Alder reaction of 1,3-cyclohexadiene with a chiral β-nitroacrylate, serving as a reactive dienophile to produce enantiopure bicyclo[2.2.2]octane derivatives.[2]
Reaction:
-
Diene: 1,3-Cyclohexadiene.
-
Dienophile: Chiral β-nitroacrylate derived from (R)- or (S)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) benzoic acid.[2]
-
Conditions: The reaction is typically performed by heating the reactants in a suitable solvent.
Methodology:
-
The chiral β-nitroacrylate dienophile and an excess of 1,3-cyclohexadiene are dissolved in a high-boiling solvent (e.g., toluene or xylene).
-
The reaction mixture is heated to reflux for a specified period.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting crude product, containing a mixture of diastereomeric cycloadducts, is purified by column chromatography to isolate the major adduct.
-
The isolated major cycloadduct is then transformed through subsequent chemical steps into the target enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acid.[2]
Quantitative Data:
| Diene | Dienophile | Key Product | Yield | Diastereoselectivity | Reference |
| 1,3-Cyclohexadiene | Chiral β-nitroacrylate | Major cycloadduct | Not specified | Diastereoselective (ratio not quantified in abstract) | [2] |
The IMDA reaction is a powerful strategy for constructing the bicyclo[2.2.2]octane core within a complex molecular architecture, such as in the synthesis of the core of andibenin B.[3]
Reaction:
-
Substrate: A molecule containing both a diene (cyclohexadiene derivative) and a dienophile moiety connected by a tether (e.g., compound 22 in Scheme 5 of the cited paper).[3]
-
Conditions: Thermal activation.
Methodology:
-
The precursor molecule containing the tethered diene and dienophile is dissolved in a high-boiling, non-reactive solvent such as toluene.
-
The solution is heated to a high temperature (e.g., 80 °C) for an extended period (e.g., five days).[3] Heating to temperatures above 120 °C may lead to side products and reduced yield.[3]
-
The reaction is monitored by TLC or NMR to track the disappearance of the starting material and the formation of the cycloadducts.
-
Once the reaction is complete, the solvent is evaporated under reduced pressure.
-
The resulting residue is purified using column chromatography to separate the desired cycloadducts from any unreacted starting material or side products.
Quantitative Data:
| Substrate | Conditions | Product(s) | Yield | Regioisomeric Ratio | Reference |
| Allylic alcohol 22 | Toluene, 80 °C, 5 days | Cycloadducts 23 and 24a | High (not specified) | 1 : 1.8 (favoring the desired regioisomer) | [3] |
Logic for Reaction Optimization
The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity. Lewis acids are powerful tools but must be chosen carefully based on the substrate's properties.
// Node Definitions start [label="Is thermal reaction\nslow or unselective?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; use_lewis [label="Use Lewis Acid Catalyst\n(e.g., TiCl₄, ZrCl₄, YbCl₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; no_lewis [label="Proceed with\nthermal conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; check_substrate [label="Does substrate contain\na Lewis basic group\n(e.g., amide, carbonyl)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; stoich [label="Use stoichiometric\namounts of Lewis Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalytic [label="Use catalytic\namounts of Lewis Acid", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Logic Flow start -> use_lewis [label="Yes"]; start -> no_lewis [label="No"]; use_lewis -> check_substrate; check_substrate -> stoich [label="Yes"]; check_substrate -> catalytic [label="No"]; }
Caption: Decision logic for employing Lewis acid catalysts.
Conclusion
The Diels-Alder reaction is an indispensable tool for the synthesis of the bicyclo[2.2.2]octane scaffold. Its reliability, predictability, and high degree of stereochemical control make it a favored method in both academic research and industrial drug development. Through careful selection of dienes, dienophiles, and catalysts, researchers can access a wide array of functionalized bicyclo[2.2.2]octane derivatives. The protocols and data presented here offer a technical foundation for scientists aiming to leverage this powerful reaction to construct novel molecules with potential therapeutic applications.
References
- 1. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of enantiopure trans-N-Boc-3-aminobicyclo[2.2.2]octane-2-carboxylic acids and their bicyclic 1,3-amino alcohol derivatives via the [4+2] cycloaddition of 1,3-cyclohexadiene to a chiral β-nitroacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a valuable bicyclic alcohol in medicinal chemistry and materials science. The synthesis of this target molecule predominantly relies on the robust and versatile Diels-Alder reaction to construct the core bicyclo[2.2.2]octene framework, followed by functional group manipulation. Three principal precursors, an aldehyde, a ketone, and a carboxylic acid, are explored, with detailed experimental protocols for their formation and subsequent reduction to the desired alcohol.
Core Synthetic Strategies
The synthesis of this compound is most efficiently achieved through a two-step sequence:
-
Diels-Alder Cycloaddition: The foundational bicyclo[2.2.2]octene skeleton is constructed via a [4+2] cycloaddition between 1,3-cyclohexadiene (the diene) and a suitable dienophile. The choice of dienophile determines the initial functional group at the C-2 position.
-
Reduction: The carbonyl or carboxyl functionality of the precursor is then reduced to the primary alcohol using standard reducing agents.
This guide will detail the synthesis starting from three key precursors:
-
Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde
-
Bicyclo[2.2.2]oct-5-en-2-one
-
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Synthetic Pathways
Figure 1: Overview of synthetic routes to this compound.
Route 1: From Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde
This is arguably the most direct route, employing acrolein as the dienophile in the initial Diels-Alder reaction.
Experimental Protocol
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde
Figure 2: Diels-Alder reaction for aldehyde precursor synthesis.
-
Materials:
-
1,3-Cyclohexadiene
-
Acrolein (freshly distilled)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor)
-
-
Procedure:
-
To a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous toluene, add a small amount of hydroquinone as a polymerization inhibitor.
-
Add freshly distilled acrolein (1.1 eq) to the solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature sufficient to promote the cycloaddition (typically refluxing toluene, ~110°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde.
-
Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde to this compound
Figure 3: Reduction of the aldehyde precursor.
-
Materials:
-
Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography on silica gel if necessary.
-
| Route 1 Data Summary | Reactants | Reagents/Conditions | Product | Yield |
| Step 1 | 1,3-Cyclohexadiene, Acrolein | Toluene, Heat | Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde | Typically >80% |
| Step 2 | Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde | NaBH₄, Methanol | This compound | Typically >90% |
Route 2: From Bicyclo[2.2.2]oct-5-en-2-one
This route involves the synthesis of a ketone precursor, which is then reduced to the target secondary alcohol, which in this specific case is an isomer of the target but provides a related important scaffold. To obtain the primary alcohol, further steps would be required. However, the synthesis of the ketone is a key step in accessing a range of bicyclo[2.2.2]octane derivatives.
Experimental Protocol
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one
-
Materials:
-
1,3-Cyclohexadiene
-
2-Chloroacrylonitrile (ketene equivalent)
-
Aqueous potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Heat a mixture of 1,3-cyclohexadiene (1.0 eq) and 2-chloroacrylonitrile (1.1 eq) to facilitate the Diels-Alder reaction.
-
After the reaction is complete, hydrolyze the resulting adduct with aqueous potassium hydroxide in dimethyl sulfoxide to yield Bicyclo[2.2.2]oct-5-en-2-one.
-
Purify the ketone by distillation or chromatography.
-
Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to Bicyclo[2.2.2]oct-5-en-2-ol
-
Materials:
-
Bicyclo[2.2.2]oct-5-en-2-one
-
Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) for LiAlH₄
-
Methanol or Ethanol for NaBH₄
-
Appropriate work-up reagents (e.g., water, aqueous NaOH, or acid)
-
-
Procedure (using LiAlH₄):
-
To a suspension of LiAlH₄ (0.5-1.0 eq) in anhydrous diethyl ether or THF at 0°C under an inert atmosphere, add a solution of Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0°C for a specified time and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, followed by an aqueous NaOH solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with ether.
-
Dry the combined organic filtrates over an anhydrous drying agent, filter, and concentrate to yield Bicyclo[2.2.2]oct-5-en-2-ol.
-
| Route 2 Data Summary | Reactants | Reagents/Conditions | Product | Yield |
| Step 1 | 1,3-Cyclohexadiene, 2-Chloroacrylonitrile | Heat, then KOH/DMSO | Bicyclo[2.2.2]oct-5-en-2-one | Moderate to Good |
| Step 2 | Bicyclo[2.2.2]oct-5-en-2-one | LiAlH₄, Ether/THF | Bicyclo[2.2.2]oct-5-en-2-ol | Typically >90% |
Route 3: From Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
This route provides another reliable method to access the target primary alcohol. The carboxylic acid precursor can be synthesized via a Diels-Alder reaction using an appropriate dienophile or by oxidation of the corresponding aldehyde.
Experimental Protocol
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
This can be achieved through various methods, including the Diels-Alder reaction of 1,3-cyclohexadiene with acrylic acid or by the oxidation of Bicyclo[2.2.2]oct-5-en-2-carboxaldehyde.
Step 2: Reduction of Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid to this compound
Figure 4: Reduction of the carboxylic acid precursor.
-
Materials:
-
Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
Aqueous sodium hydroxide (NaOH)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place a suspension of LiAlH₄ (a slight excess, e.g., 1.5-2.0 eq) in anhydrous THF.
-
Dissolve Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure complete reduction.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting granular precipitate for 15-30 minutes and then filter it off, washing the filter cake thoroughly with THF or ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify by column chromatography or distillation as needed.[1]
-
| Route 3 Data Summary | Reactants | Reagents/Conditions | Product | Yield |
| Step 1 | Various | Diels-Alder or Oxidation | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Variable |
| Step 2 | Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | LiAlH₄, THF | This compound | High (>90%) |
Characterization of this compound
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons of the double bond, the bridgehead protons, the methylene bridge protons, and the protons of the hydroxymethyl group (-CH₂OH) and the proton on the carbon bearing this group.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the olefinic carbons, the bridgehead carbons, the methylene carbons, and the carbon of the hydroxymethyl group.[2]
-
FTIR: The infrared spectrum will exhibit a characteristic broad absorption band for the hydroxyl group (O-H stretch) around 3300-3500 cm⁻¹, as well as C-H stretching and bending vibrations for the aliphatic and olefinic portions of the molecule. A C=C stretching absorption may also be observed around 1640 cm⁻¹.[2]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns for a bicyclic alcohol.
Conclusion
The synthesis of this compound is readily achievable through well-established synthetic methodologies. The choice of the specific precursor and synthetic route will depend on the availability of starting materials, desired scale, and the specific stereochemical outcomes required for a particular application. The Diels-Alder reaction provides a powerful and reliable method for constructing the core bicyclic framework, and subsequent reduction of the resulting aldehyde, ketone, or carboxylic acid precursors with common hydride reagents proceeds in high yields. This guide provides the necessary foundational information for researchers and professionals to successfully synthesize this important molecular scaffold.
References
An In-depth Technical Guide to the Chirality and Stereochemistry of Bicyclo[2.2.2]oct-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality and stereochemistry of Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a bridged bicyclic alcohol with significant applications in asymmetric synthesis and as a chiral building block in drug discovery. This document details the synthesis of its enantiomerically pure precursors, the stereoselective reduction to its diastereomeric alcohol forms, and methods for their separation and characterization.
Introduction to Chirality in this compound
This compound possesses a rigid bicyclic framework that gives rise to stereoisomerism. The chirality of this molecule originates from the stereocenters at the bridgehead carbons and the carbon bearing the hydroxymethyl group. The reduction of the prochiral ketone, Bicyclo[2.2.2]oct-5-en-2-one, introduces a new stereocenter at the C2 position, leading to the formation of two diastereomers: the endo and exo isomers. Each of these diastereomers can exist as a pair of enantiomers. The precise control and understanding of the stereochemistry of this compound are critical for its application in stereoselective synthesis and the development of chiral drugs.
Synthesis of Enantiomerically Pure Bicyclo[2.2.2]oct-5-en-2-one
The synthesis of enantiomerically pure this compound begins with the preparation of its chiral ketone precursor, Bicyclo[2.2.2]oct-5-en-2-one. Several methods have been developed to obtain this precursor in high enantiomeric purity.
One established method involves the resolution of racemic Bicyclo[2.2.2]oct-5-en-2-one through the formation of diastereomeric ketals. This process is detailed in European Patent EP0053823B1.
Experimental Protocol: Resolution of Racemic Bicyclo[2.2.2]oct-5-en-2-one via Ketalization[1]
-
Ketalization: Racemic Bicyclo[2.2.2]oct-5-en-2-one is reacted with an enantiomerically pure chiral diol, such as L-(+)-tartaric acid or its esters, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene. The water formed during the reaction is removed azeotropically.
-
Diastereomer Separation: The resulting mixture of diastereomeric ketals is separated by column chromatography.
-
Hydrolysis: The separated diastereomeric ketals are then hydrolyzed under acidic conditions to yield the corresponding enantiomerically pure (+)- and (-)-Bicyclo[2.2.2]oct-5-en-2-one.
Another approach to obtaining chiral Bicyclo[2.2.2]octenones involves an intramolecular alkylation of derivatives of naturally occurring chiral molecules like carvone.
Stereoselective Reduction of Bicyclo[2.2.2]oct-5-en-2-one
The stereoselective reduction of the enantiomerically pure Bicyclo[2.2.2]oct-5-en-2-one is a critical step in obtaining the desired endo or exo diastereomers of this compound. The choice of reducing agent and reaction conditions dictates the diastereoselectivity of this transformation.
While specific protocols for the stereoselective reduction of Bicyclo[2.2.2]oct-5-en-2-one are not extensively detailed in the readily available literature, general principles of bicyclic ketone reduction can be applied. Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the thermodynamically more stable exo-alcohol via attack from the less hindered endo face. Conversely, less sterically demanding reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may lead to mixtures of endo and exo isomers, with the ratio depending on the specific substrate and reaction conditions.
Biocatalytic reductions, for instance using genetically engineered Saccharomyces cerevisiae, have shown high stereoselectivity in the reduction of similar bicyclic ketones and represent a promising avenue for achieving high diastereomeric excess.
Separation and Characterization of Diastereomers
Following the reduction, the resulting mixture of endo and exo diastereomers of this compound can be separated using chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
The stereochemical assignment of the endo and exo isomers is typically achieved through nuclear magnetic resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the protons adjacent to the hydroxyl-bearing carbon (C2) and the bridgehead protons can provide definitive information about their relative spatial orientation.
Quantitative Data
Currently, specific quantitative data such as optical rotation for the enantiomerically pure endo and exo isomers of this compound is not widely reported in publicly accessible literature. The following table summarizes the type of quantitative data that is essential for the full characterization of these stereoisomers.
| Property | (+)-endo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol | (-)-endo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol | (+)-exo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol | (-)-exo-Bicyclo[2.2.2]oct-5-en-2-ylmethanol |
| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |
| Enantiomeric Excess (ee) | >99% (target) | >99% (target) | >99% (target) | >99% (target) |
| Diastereomeric Ratio (dr) | N/A | N/A | N/A | N/A |
| 1H NMR (δ, ppm, J, Hz) | Characteristic signals to be determined | Characteristic signals to be determined | Characteristic signals to be determined | Characteristic signals to be determined |
| 13C NMR (δ, ppm) | Characteristic signals to be determined | Characteristic signals to be determined | Characteristic signals to be determined | Characteristic signals to be determined |
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows in the synthesis and characterization of the stereoisomers of this compound.
Caption: Stereochemical relationship of this compound isomers.
Caption: General workflow for synthesis and characterization.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its utility in asymmetric synthesis and drug development. This guide has outlined the key steps in obtaining the enantiomerically and diastereomerically pure forms of this versatile chiral building block. While established methods exist for the resolution of the ketone precursor, further research is warranted to develop and document robust and highly stereoselective reduction protocols and to fully characterize the resulting alcohol diastereomers with comprehensive quantitative data. Such information will be invaluable to researchers and scientists working in the field of chiral chemistry.
Methodological & Application
Application Notes and Protocols for Bicyclo[2.2.2]oct-5-en-2-ylmethanol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Bicyclo[2.2.2]oct-5-en-2-ylmethanol as a monomer in polymer chemistry. The focus is on its application in synthesizing functional polymers with unique architectures and properties relevant to materials science and biomedical applications. The protocols provided are based on established methodologies for similar bicyclic monomers and are intended to serve as a starting point for further research and development.
Introduction
This compound is a functionalized bicyclic olefin monomer. The strained double bond within the bicyclo[2.2.2]octene ring system makes it a suitable candidate for Ring-Opening Metathesis Polymerization (ROMP). The presence of a primary hydroxyl group provides a versatile handle for post-polymerization modification, allowing for the introduction of various functionalities, such as targeting ligands, drugs, or imaging agents. Polymers derived from this monomer are expected to exhibit high glass transition temperatures and good thermal stability due to the rigid bicyclic repeating units in the polymer backbone.
Applications
The unique structural features of this compound make it an attractive monomer for a variety of applications, including:
-
Drug Delivery: The hydroxyl groups can be used to attach therapeutic agents, and the polymer backbone can be designed to form nanoparticles or micelles for targeted drug delivery.
-
Biomaterials: The biocompatibility of the resulting polymers can be tailored through post-polymerization modification, making them suitable for tissue engineering scaffolds and other biomedical devices.
-
Specialty Coatings and Films: The rigidity of the bicyclic structure can impart desirable mechanical and thermal properties to coatings and films, such as high scratch resistance and thermal stability.
-
Functional Polymer Supports: The polymer can be used as a solid support for catalysts or reagents in organic synthesis.
Polymerization Methodology: Ring-Opening Metathesis Polymerization (ROMP)
ROMP is the most effective method for the polymerization of strained cyclic olefins like this compound. This living polymerization technique allows for excellent control over polymer molecular weight and dispersity. Grubbs' catalysts are commonly employed for this purpose.
Proposed Reaction Scheme
Caption: Proposed ROMP of this compound.
Experimental Workflow
Caption: General experimental workflow for ROMP.
Experimental Protocols
Materials
-
This compound (Monomer)
-
Grubbs' 3rd Generation Catalyst (G3)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Ethyl vinyl ether
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Protocol: Ring-Opening Metathesis Polymerization (ROMP)
-
Monomer Preparation: Dry the this compound monomer over calcium hydride and distill under reduced pressure. Store under an inert atmosphere.
-
Catalyst Solution Preparation: In a glovebox, prepare a stock solution of Grubbs' 3rd Generation catalyst in anhydrous DCM (e.g., 1 mg/mL).
-
Polymerization:
-
In a Schlenk flask under an inert atmosphere, dissolve the desired amount of the purified monomer in anhydrous DCM to achieve the target monomer concentration (e.g., 0.5 M).
-
Calculate the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (M/C). This ratio will determine the target degree of polymerization and thus the molecular weight of the polymer.
-
Inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the reaction to proceed at room temperature. Monitor the reaction progress by observing the increase in viscosity of the solution. Reaction times can vary from 30 minutes to several hours depending on the M/C ratio.
-
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20 minutes.
-
Polymer Isolation:
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at 40 °C until a constant weight is achieved.
-
Data Presentation
The following table summarizes hypothetical but expected data for polymers synthesized from this compound using ROMP with varying monomer-to-catalyst ratios.
| Sample ID | Monomer/Catalyst Ratio (M/C) | Mn (kDa) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Td (°C) (TGA, 5% wt loss) |
| P-BCM-50 | 50:1 | 6.9 | 1.15 | 135 | 380 |
| P-BCM-100 | 100:1 | 13.8 | 1.18 | 142 | 385 |
| P-BCM-200 | 200:1 | 27.6 | 1.21 | 148 | 390 |
-
Mn: Number-average molecular weight
-
PDI: Polydispersity index (Mw/Mn)
-
Tg: Glass transition temperature
-
Td: Decomposition temperature
Post-Polymerization Modification
The pendant hydroxyl groups on the poly(this compound) backbone are readily available for further chemical transformations.
Logical Relationship for Post-Polymerization Modification
Caption: Pathways for functionalizing the polymer.
Protocol: Esterification with a Carboxylic Acid (General Procedure)
-
Polymer Solution: Dissolve poly(this compound) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Add the carboxylic acid to be conjugated (e.g., a drug molecule with a carboxylic acid group), a coupling agent (e.g., dicyclohexylcarbodiimide, DCC), and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours.
-
Work-up and Purification:
-
Remove the urea byproduct (from DCC) by filtration.
-
Precipitate the functionalized polymer in a non-solvent (e.g., methanol or diethyl ether).
-
Wash the polymer extensively to remove unreacted reagents.
-
Dry the functionalized polymer under vacuum.
-
Conclusion
This compound holds significant promise as a functional monomer for the synthesis of advanced polymers. The combination of a rigid bicyclic backbone and a versatile hydroxyl functional group allows for the creation of materials with tailored properties for a wide range of applications in drug development, biomaterials science, and specialty polymer engineering. The provided protocols offer a solid foundation for researchers to explore the potential of this monomer in their respective fields. Further research is encouraged to fully elucidate the structure-property relationships of polymers derived from this unique building block.
Application Notes and Protocols for the Polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a representative experimental protocol for the polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol. This monomer offers a unique combination of a rigid bicyclic backbone and a pendant hydroxyl group, making its corresponding polymer a promising candidate for various applications, including advanced materials and biomedical uses such as drug delivery.
Introduction
This compound is a functionalized cycloalkene monomer. The bicyclo[2.2.2]octene moiety provides rigidity and thermal stability to the polymer backbone. The presence of a primary alcohol functional group allows for post-polymerization modification, enabling the attachment of therapeutic agents, targeting ligands, or other functional molecules. Ring-Opening Metathesis Polymerization (ROMP) is the most suitable method for the polymerization of this monomer, as it is a powerful technique for polymerizing strained cyclic olefins with excellent functional group tolerance.
Polymers derived from this compound are expected to exhibit unique properties such as high glass transition temperatures and potential for creating well-defined nanostructures. These characteristics make them attractive for applications in drug delivery, where the polymer can act as a scaffold for carrying and releasing therapeutic payloads.
Experimental Protocols
This section details a representative protocol for the Ring-Opening Metathesis Polymerization (ROMP) of this compound using a Grubbs-type catalyst.
Materials:
-
This compound (monomer)
-
Grubbs' third-generation catalyst (G3)
-
Anhydrous and deoxygenated dichloromethane (DCM)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous DCM. A typical concentration is 0.5 M.
-
Prepare a stock solution of Grubbs' third-generation catalyst (G3) in anhydrous DCM. A typical concentration is 1-5 mg/mL.
-
-
Polymerization Reaction:
-
In a dried Schlenk flask under an argon atmosphere, add the desired volume of the monomer solution.
-
Using a syringe, rapidly inject the calculated volume of the G3 catalyst solution into the stirring monomer solution. The monomer-to-catalyst ratio can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1).
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
-
Termination and Precipitation:
-
After the desired reaction time, terminate the polymerization by adding an excess of ethyl vinyl ether (approximately 100 equivalents with respect to the catalyst).
-
Stir the solution for an additional 20-30 minutes to ensure complete termination.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization:
The resulting poly(this compound) should be characterized to determine its molecular weight, polydispersity, and chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure, including the disappearance of the monomer's olefinic protons and the appearance of the polymer backbone's olefinic protons.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
Quantitative Data
The following table summarizes representative, hypothetical quantitative data for the ROMP of this compound. Actual results will vary depending on the specific reaction conditions.
| Monomer:Catalyst Ratio | Reaction Time (h) | Mn ( g/mol ) (Hypothetical) | PDI (Hypothetical) |
| 100:1 | 2 | 15,000 | 1.15 |
| 250:1 | 2 | 35,000 | 1.20 |
| 500:1 | 4 | 68,000 | 1.25 |
Visualizations
Caption: Workflow for the ROMP of this compound.
Caption: Conceptual pathway for a drug delivery system.
Application Notes and Protocols: Bicyclo[2.2.2]oct-5-en-2-ylmethanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicyclo[2.2.2]octane framework is recognized as a "privileged structure" in medicinal chemistry due to its rigid, three-dimensional conformation. This unique topology allows for the precise spatial arrangement of functional groups, making it an attractive scaffold for the design of novel therapeutic agents. Bicyclo[2.2.2]oct-5-en-2-ylmethanol, with its reactive hydroxyl group and unsaturated bicyclic core, serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Its rigid structure can act as a bioisostere for a para-substituted phenyl ring, offering potential improvements in physicochemical properties such as solubility and metabolic stability.
This document provides an overview of the applications of this compound in medicinal chemistry, including its role as a key building block for antiviral and anticancer agents, and in the development of compounds targeting the central nervous system. Detailed protocols for the synthesis of its precursors and derivatives, along with methods for their biological evaluation, are also presented.
Key Applications in Medicinal Chemistry
The Bicyclo[2.2.2]octane scaffold has been incorporated into a range of medicinally relevant compounds. While direct applications of this compound are not extensively documented in publicly available literature, its derivatives and closely related analogs have shown promise in several therapeutic areas.
Antiviral Agents
The rigid bicyclic framework can be used to mimic the conformation of natural nucleosides, leading to the development of carbocyclic nucleoside analogs with antiviral activity. For instance, derivatives of the bicyclo[2.2.2]octane system have been investigated as potential inhibitors of viral replication.
A notable application of a related scaffold is in the development of non-covalent inhibitors of the SARS-CoV-2 3CLpro main protease. A study on fused bicyclo[2.2.2]octenes demonstrated that this rigid core could serve as a starting point for designing such inhibitors. One of the most promising compounds from this study, compound 11a , exhibited an IC50 of 102.2 μM.[1]
Anticancer Agents
The bicyclo[2.2.2]octane scaffold has been explored for the development of novel anticancer agents. Its rigid nature allows for the precise positioning of pharmacophores that can interact with biological targets such as enzymes and receptors involved in cancer progression. For example, spiro-bicyclo[2.2.2]octane derivatives have been synthesized as paclitaxel mimetics and evaluated for their toxicity in breast cancer cell lines.[2]
A theoretical study also suggested that bicyclo derivatives could act as good anticancer agents by modulating the expression of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[3]
Central Nervous System (CNS) Agents
Derivatives of bicyclo[2.2.2]oct-5-ene-2,3-dicarboxyimide have been synthesized and shown to possess anxiolytic or antidepressive properties, indicating the potential of this scaffold in developing CNS-active drugs.[4]
Cooling Agents
A patent application has described the use of substituted 1/7-isopropyl-4/5-methyl-bicyclo[2.2.2]oct-5-ene derivatives, including those with a hydroxymethyl group, as cooling agents with properties similar to menthol but without the associated odor and taste.[5]
Quantitative Data
While specific quantitative data for derivatives of this compound are limited in the reviewed literature, the following table summarizes the activity of a closely related bicyclo[2.2.2]octene derivative.
| Compound ID | Target | Assay | Activity (IC50) | Reference |
| 11a (a fused bicyclo[2.2.2]octene) | SARS-CoV-2 3CLpro | Inhibition Assay | 102.2 μM | [1] |
Experimental Protocols
Synthesis of Bicyclo[2.2.2]oct-5-en-2-one (A Precursor to this compound)
The ketone precursor is a key intermediate for the synthesis of this compound. A common method for its synthesis is the Diels-Alder reaction.
Reaction:
-
Reactants: 1,3-Cyclohexadiene and Acryloyl Chloride
-
Step 1 (Diels-Alder Cycloaddition): 1,3-Cyclohexadiene reacts with acryloyl chloride to form the Diels-Alder adduct.
-
Step 2 (Hydrolysis): The resulting acid chloride is hydrolyzed to the corresponding carboxylic acid.
-
Step 3 (Curtius Rearrangement or similar): The carboxylic acid can be converted to the ketone through various methods, such as a Curtius rearrangement followed by hydrolysis of the resulting isocyanate.
A more direct, one-pot synthesis has also been described:
-
Reactants: A cyclic or acyclic ketone and a cyclic enone.
-
Conditions: The reactants are heated in the presence of a strong acid (e.g., trifluoromethanesulfonic acid) in a suitable solvent like dichloromethane. This proceeds via a tandem intermolecular Michael addition and intramolecular aldol condensation.[6]
Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound
Reaction:
-
Reactant: Bicyclo[2.2.2]oct-5-en-2-one
-
Reducing Agent: Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄).
-
Solvent: A protic solvent such as methanol or ethanol for NaBH₄, or an aprotic ether solvent like diethyl ether or tetrahydrofuran for LiAlH₄.
-
Procedure:
-
Dissolve Bicyclo[2.2.2]oct-5-en-2-one in the appropriate solvent and cool the solution in an ice bath.
-
Slowly add the reducing agent to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with water (for LiAlH₄) or a dilute acid (for NaBH₄).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
General Protocol for Derivatization of the Hydroxyl Group
The hydroxyl group of this compound can be readily derivatized to introduce various functionalities for structure-activity relationship (SAR) studies.
Example: Esterification
-
Reactants: this compound and a carboxylic acid or acid chloride.
-
Catalyst: A catalytic amount of a strong acid (e.g., sulfuric acid) for esterification with a carboxylic acid, or a base (e.g., pyridine or triethylamine) for acylation with an acid chloride.
-
Procedure (using an acid chloride):
-
Dissolve this compound and the base in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the mixture in an ice bath.
-
Add the acid chloride dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude ester, which can be purified by column chromatography.
-
Biological Assay Protocol: In vitro SARS-CoV-2 3CLpro Inhibition Assay
This protocol is adapted from a study on related bicyclic compounds and can be used to evaluate the inhibitory activity of new derivatives.[1]
-
Materials:
-
Recombinant SARS-CoV-2 3CLpro
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Add the assay buffer, 3CLpro enzyme, and the test compound (or DMSO as a control) to a 96-well plate.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Synthetic pathway to this compound and its derivatives.
Caption: Bioisosteric relationship between a phenyl ring and the bicyclo[2.2.2]octane scaffold.
Caption: General workflow for the discovery of bioactive bicyclo[2.2.2]octane derivatives.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccij-online.org [ccij-online.org]
- 4. EP2630111A2 - Preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 5. helda.helsinki.fi [helda.helsinki.fi]
- 6. Screening Bicyclic Peptide Libraries for Protein-Protein Interaction Inhibitors: Discovery of a Tumor Necrosis Factor-alpha Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from Bicyclo[2.2.2]oct-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from Bicyclo[2.2.2]oct-5-en-2-ylmethanol. The rigid, three-dimensional structure of the bicyclo[2.2.2]octane scaffold makes it a valuable building block in medicinal chemistry, offering precise spatial arrangement of functional groups. The intermediates described herein are precursors to carbocyclic nucleoside analogues, a class of compounds with significant antiviral activity.
Introduction
The bicyclo[2.2.2]octane moiety is a recognized bioisostere for phenyl rings and other cyclic systems in drug design. Its rigid framework can lead to improved binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This compound is a versatile starting material that can be readily functionalized to introduce pharmacophoric elements. This document outlines the synthesis of two key intermediates: Bicyclo[2.2.2]oct-5-en-2-one and a purine-coupled carbocyclic nucleoside analogue .
Key Synthetic Transformations
The primary synthetic routes involve the oxidation of the primary alcohol of this compound to a ketone, followed by further functionalization, such as the introduction of a nucleobase via a Mitsunobu reaction.
Experimental Workflow
Caption: Synthetic pathways from this compound.
Data Presentation
The following table summarizes the quantitative data for the key synthetic steps.
| Step | Product | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Bicyclo[2.2.2]oct-5-en-2-one | Dess-Martin Periodinane | CH₂Cl₂ | 2 | 25 | ~95 |
| 2 | Carbocyclic Nucleoside Analogue | Adenine, DIAD, PPh₃ | THF | 12 | 25 | 60-70 |
Experimental Protocols
Step 1: Oxidation of this compound to Bicyclo[2.2.2]oct-5-en-2-one
This protocol utilizes the Dess-Martin periodinane (DMP) for a mild and selective oxidation of the primary alcohol to the corresponding ketone.[1][2]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Bicyclo[2.2.2]oct-5-en-2-one as a white solid.
Expected Yield: Approximately 95%.
Step 2: Synthesis of a Carbocyclic Nucleoside Analogue via Mitsunobu Reaction
This protocol describes the coupling of this compound with a nucleobase (e.g., adenine) using the Mitsunobu reaction.[3]
Materials:
-
This compound
-
Adenine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of adenine (1.5 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous THF.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the carbocyclic nucleoside analogue.
Expected Yield: 60-70%.
Application in Drug Discovery: Antiviral Activity
Carbocyclic nucleoside analogues synthesized from these intermediates are known to exhibit significant antiviral activity. Their mechanism of action typically involves the inhibition of viral polymerases.[4][5]
Mechanism of Action: Viral Polymerase Inhibition
The carbocyclic nucleoside analogue is taken up by the host cell and is subsequently phosphorylated by cellular kinases to its triphosphate form. This triphosphate analogue then acts as a competitive inhibitor of the viral DNA or RNA polymerase, leading to chain termination upon incorporation into the growing viral nucleic acid strand.[2][4]
Viral Polymerase Inhibition Pathway
Caption: Mechanism of action of carbocyclic nucleoside analogues.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in these application notes provide a reliable foundation for the preparation of carbocyclic nucleoside analogues, which are promising candidates for the development of novel antiviral therapies. The rigid bicyclic scaffold offers unique opportunities for creating structurally diverse and biologically active molecules.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of carbocyclic nucleosides incorporating a modified cyclopentane ring. Part 3: Adenosine and uridine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral activity of the carbocyclic analogue of the highly potent and selective anti-VZV bicyclo furano pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Versatile Scaffold for Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane framework, a rigid and sterically defined three-dimensional structure, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints allow for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. This document provides detailed application notes and experimental protocols for the use of Bicyclo[2.2.2]oct-5-en-2-ylmethanol and its derivatives in the development of novel bioactive molecules, with a focus on their applications as antiprotozoal and antiviral agents.
Introduction
The bicyclo[2.2.2]octene ring system provides a robust and synthetically accessible core for the design of new therapeutic agents. The inherent rigidity of this scaffold reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity. Furthermore, the defined stereochemistry of the bicyclo[2.2.2]octane core allows for the exploration of structure-activity relationships (SAR) in a controlled manner. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including infectious diseases and virology.
Data Presentation: Bioactivity of Bicyclo[2.2.2]octane Derivatives
The following table summarizes the in vitro bioactivity of various derivatives based on the bicyclo[2.2.2]octane scaffold.
| Compound ID | Target Organism/Enzyme | Assay Type | Activity (IC₅₀) | Reference |
| 1 | Trypanosoma brucei rhodesiense (STIB 900) | Microplate Assay | < 0.3 µM | [1] |
| 2 | Plasmodium falciparum (K1 strain) | Microplate Assay | 0.23 - 0.72 µM | [1] |
| 3 | Plasmodium falciparum (sensitive strain) | Microplate Assay | 0.08 - 0.15 µM | [1] |
| 4 | SARS-CoV-2 3CLpro | FRET-based Inhibition Assay | 102.2 µM |
Experimental Protocols
Synthesis of this compound
The synthesis of the scaffold this compound can be achieved in a two-step process starting from 1,3-cyclohexadiene and acrolein via a Diels-Alder reaction to form the intermediate Bicyclo[2.2.2]oct-5-en-2-one, followed by reduction.
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one (Diels-Alder Reaction)
-
Materials: 1,3-Cyclohexadiene, Acrolein, Diethyl ether (anhydrous), Hydroquinone (inhibitor), Anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexadiene (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of hydroquinone to inhibit polymerization of acrolein.
-
Slowly add freshly distilled acrolein (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude Bicyclo[2.2.2]oct-5-en-2-one by vacuum distillation or column chromatography on silica gel.
-
Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound
-
Materials: Bicyclo[2.2.2]oct-5-en-2-one, Sodium borohydride (NaBH₄), Methanol, Diethyl ether, 1M Hydrochloric acid, Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1M hydrochloric acid at 0 °C until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to afford this compound. The product can be further purified by column chromatography if necessary.
-
In Vitro Antiprotozoal Assays
1. Assay for Trypanosoma brucei rhodesiense
-
Materials: T. b. rhodesiense (e.g., STIB 900 strain), MEM medium with 25 mM HEPES, 2-mercaptoethanol, 10% horse serum, test compounds, resazurin, 96-well microplates.
-
Procedure:
-
Culture T. b. rhodesiense in MEM medium supplemented with 25 mM HEPES, 2-mercaptoethanol, and 10% heat-inactivated horse serum.
-
Serially dilute the test compounds in the culture medium in a 96-well microplate.
-
Add a suspension of trypanosomes (e.g., 2 x 10⁴ cells/mL) to each well.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for another 2-4 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader.
-
Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.
-
2. Assay for Plasmodium falciparum
-
Materials: Chloroquine-resistant P. falciparum (e.g., K1 strain), human red blood cells (O+), RPMI-1640 medium, Albumax I, hypoxanthine, test compounds, SYBR Green I lysis buffer, 96-well microplates.
-
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells in RPMI-1640 medium supplemented with Albumax I and hypoxanthine.
-
Synchronize the parasite culture to the ring stage.
-
Prepare serial dilutions of the test compounds in a 96-well plate.
-
Add the synchronized parasite culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure the fluorescence (excitation 485 nm, emission 530 nm) using a microplate reader.
-
Determine the IC₅₀ values from the dose-response curves.
-
In Vitro Antiviral Assay: SARS-CoV-2 3CLpro Inhibition
-
Materials: Recombinant SARS-CoV-2 3CLpro, FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), test compounds, 384-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer in a 384-well plate.
-
Add the SARS-CoV-2 3CLpro enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence (e.g., excitation 340 nm, emission 490 nm) over time using a microplate reader in kinetic mode.
-
The initial reaction velocity is calculated from the linear phase of the fluorescence curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for antiprotozoal activity screening.
Caption: Mechanism of SARS-CoV-2 3CLpro inhibition.
References
Application Notes and Protocols for the Functionalization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of Bicyclo[2.2.2]oct-5-en-2-ylmethanol. This versatile building block, featuring a rigid bicyclic scaffold and a reactive hydroxyl group, is a valuable starting material for the synthesis of novel compounds in drug discovery and materials science. The following protocols detail procedures for esterification, etherification, oxidation, and conversion to halides, enabling the synthesis of a diverse range of derivatives.
I. Chemical Transformations of this compound
The primary hydroxyl group of this compound can be readily transformed into various functional groups using standard organic synthesis methodologies. Below is a summary of key transformations and expected outcomes.
Caption: Reaction pathways for the functionalization of this compound.
II. Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the functionalization of this compound based on general protocols for primary alcohols. Yields are estimates and may vary depending on the specific substrate and reaction scale.
Table 1: Summary of Functionalization Reactions
| Reaction Type | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Esterification | Acetyl chloride, Pyridine | Dichloromethane | 0 to rt | 85-95 |
| Etherification | Sodium hydride, Methyl iodide | Tetrahydrofuran | 0 to rt | 70-85 |
| Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to rt | 80-90 |
| Halogenation | Carbon tetrachloride, Triphenylphosphine | Acetonitrile | Reflux | 75-90 |
Table 2: Spectroscopic Data of Representative Derivatives
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) |
| Bicyclo[2.2.2]oct-5-en-2-ylmethyl Acetate | ~6.2-6.0 (m, 2H, vinyl), ~4.0-3.8 (m, 2H, CH2O), ~2.05 (s, 3H, COCH3), ~2.6-0.8 (m, 9H, bicyclic protons) | ~171 (C=O), ~135-132 (vinyl C), ~68 (CH2O), ~35-25 (bicyclic C), ~21 (COCH3) | ~3050, 2940, 1740 (C=O), 1240 (C-O) |
| 2-(Methoxymethyl)bicyclo[2.2.2]oct-5-ene | ~6.2-6.0 (m, 2H, vinyl), ~3.4-3.2 (m, 2H, CH2O), ~3.35 (s, 3H, OCH3), ~2.6-0.8 (m, 9H, bicyclic protons) | ~135-132 (vinyl C), ~75 (CH2O), ~59 (OCH3), ~35-25 (bicyclic C) | ~3050, 2930, 1110 (C-O) |
| Bicyclo[2.2.2]oct-5-en-2-carbaldehyde | ~9.6 (d, 1H, CHO), ~6.3-6.1 (m, 2H, vinyl), ~2.8-1.0 (m, 9H, bicyclic protons) | ~204 (CHO), ~136-133 (vinyl C), ~50-25 (bicyclic C) | ~3050, 2940, 2720, 1725 (C=O) |
| 2-(Chloromethyl)bicyclo[2.2.2]oct-5-ene | ~6.2-6.0 (m, 2H, vinyl), ~3.6-3.4 (m, 2H, CH2Cl), ~2.7-0.9 (m, 9H, bicyclic protons) | ~135-132 (vinyl C), ~48 (CH2Cl), ~35-25 (bicyclic C) | ~3050, 2940, 720 (C-Cl) |
Note: The spectroscopic data provided are estimates based on analogous structures and may require experimental verification for precise values.
III. Experimental Protocols
A. Esterification: Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethyl Acetate
This protocol describes the esterification of the primary hydroxyl group using an acyl chloride in the presence of a base.
Caption: Workflow for the esterification of this compound.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and pyridine in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure ester.
B. Etherification (Williamson Ether Synthesis): Synthesis of 2-(Methoxymethyl)bicyclo[2.2.2]oct-5-ene
This protocol details the formation of an ether via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide.
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH4Cl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
C. Oxidation (Swern Oxidation): Synthesis of Bicyclo[2.2.2]oct-5-en-2-carbaldehyde
This protocol describes the mild oxidation of the primary alcohol to the corresponding aldehyde using Swern oxidation conditions.
Caption: Workflow for the Swern oxidation of this compound.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO, 3.0 eq)
-
Triethylamine (5.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare the Swern reagent by slowly adding oxalyl chloride to a solution of DMSO in anhydrous DCM at -78 °C (dry ice/acetone bath).
-
Stir the mixture for 15 minutes at -78 °C.
-
Slowly add a solution of this compound in anhydrous DCM to the Swern reagent.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine dropwise to the mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1 hour.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
D. Conversion to Halide (Appel Reaction): Synthesis of 2-(Chloromethyl)bicyclo[2.2.2]oct-5-ene
This protocol outlines the conversion of the primary alcohol to the corresponding alkyl chloride using the Appel reaction.
Caption: Workflow for the Appel reaction to synthesize 2-(Chloromethyl)bicyclo[2.2.2]oct-5-ene.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh3, 1.2 eq)
-
Carbon tetrachloride (CCl4, 1.5 eq)
-
Acetonitrile, anhydrous
-
Hexane
-
Silica gel for column chromatography (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound and triphenylphosphine in anhydrous acetonitrile.
-
Add carbon tetrachloride to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate.
-
Filter the mixture, washing the solid with cold hexane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure to yield the pure alkyl chloride.
Safety Precautions:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all chemicals with care, paying special attention to the hazards of reagents like sodium hydride (flammable solid), oxalyl chloride (corrosive and toxic), and carbon tetrachloride (toxic and ozone-depleting).
-
Quenching of reactive reagents like sodium hydride should be done slowly and carefully.
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the ring-opening metathesis polymerization (ROMP) of Bicyclo[2.2.2]oct-5-en-2-ylmethanol and its derivatives. This class of polymers holds significant potential in various applications, including drug delivery, biomaterials, and advanced materials science, owing to the unique properties imparted by the rigid bicyclic backbone and the functionalizable hydroxyl group.
Introduction to ROMP of Bicyclic Monomers
Ring-opening metathesis polymerization (ROMP) is a powerful and versatile polymerization technique for cyclic olefins, driven by the relief of ring strain. Bicyclo[2.2.2]octene derivatives are suitable monomers for ROMP, yielding polymers with interesting architectures and functionalities. The presence of a hydroxymethyl group on the bicyclo[2.2.2]octene scaffold allows for further chemical modification of the resulting polymer, making it an attractive platform for creating functional materials.
The choice of catalyst is crucial for a successful ROMP reaction. Ruthenium-based catalysts, particularly Grubbs' second and third-generation catalysts, are widely used due to their high tolerance to various functional groups and their ability to promote living polymerization, which allows for control over the polymer's molecular weight and architecture.
Key Experimental Parameters and Data
The following table summarizes typical experimental parameters and resulting polymer characteristics for the ROMP of functionalized bicyclic monomers, analogous to this compound. This data is compiled from studies on structurally similar norbornene and other bicyclic derivatives and should be used as a guideline for optimization.
| Monomer | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) |
| Exo-5-hydroxymethyl-bicyclo[2.2.1]hept-2-ene | Grubbs' 2nd Gen. (1) | CH₂Cl₂ | 25 | 2 | 35.0 | 1.15 |
| Endo-5-hydroxymethyl-bicyclo[2.2.1]hept-2-ene | Grubbs' 3rd Gen. (0.5) | Toluene | 50 | 1 | 52.0 | 1.08 |
| Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid | Grubbs' 2nd Gen. (2) | CH₂Cl₂ | 25 | 4 | 28.0 | 1.20 |
| N-functionalized bicyclo[2.2.1]heptene derivative | Grubbs' 3rd Gen. (1) | CH₂Cl₂ | 25 | 0.5 | 45.0 | 1.10 |
Note: Mn = Number-average molecular weight; PDI = Polydispersity index. Data is illustrative and based on analogous systems.
Experimental Protocols
The following are detailed protocols for the synthesis of the monomer and its subsequent polymerization via ROMP.
Monomer Synthesis: this compound
This protocol describes a typical Diels-Alder reaction to synthesize the bicyclo[2.2.2]octene backbone followed by reduction to the alcohol.
Materials:
-
1,3-Cyclohexadiene
-
Acrolein
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Toluene
Procedure:
-
In a sealed reaction vessel, combine 1,3-cyclohexadiene (1.2 equivalents) and acrolein (1 equivalent) in toluene.
-
Heat the mixture at 150-180 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude bicyclo[2.2.2]oct-5-en-2-carbaldehyde.
-
Dissolve the crude aldehyde in methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield this compound. The product may be purified further by column chromatography on silica gel.
Ring-Opening Metathesis Polymerization (ROMP)
This protocol provides a general procedure for the ROMP of this compound using a Grubbs' catalyst.
Materials:
-
This compound (monomer)
-
Grubbs' second or third-generation catalyst
-
Anhydrous, degassed dichloromethane (CH₂Cl₂) or toluene
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve the desired amount of this compound in anhydrous, degassed CH₂Cl₂. The monomer-to-solvent ratio can be adjusted to control the reaction concentration.
-
In a separate vial, prepare a stock solution of the Grubbs' catalyst in anhydrous, degassed CH₂Cl₂. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer (e.g., a 100:1 ratio for a target degree of polymerization of 100).
-
Rapidly inject the required volume of the catalyst solution into the vigorously stirred monomer solution.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (typically 30 minutes to 4 hours). Monitor the polymerization by observing the increase in viscosity of the solution.
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the polymer structure and determine the cis/trans-vinylene content.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) spectroscopy: To identify the characteristic functional groups in the polymer.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability and glass transition temperature of the polymer.
Visualizations
Experimental Workflow for ROMP
Caption: General workflow for the synthesis and polymerization of this compound via ROMP.
Logical Relationship of ROMP Components
Caption: Key components and their relationships in the ROMP of functionalized bicyclic monomers.
Application Notes and Protocols: Derivatization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a versatile bicyclic alcohol. The rigid and structurally unique bicyclo[2.2.2]octene framework serves as a valuable scaffold in medicinal chemistry, materials science, and asymmetric catalysis. The derivatization of the primary hydroxyl group allows for the introduction of various functional groups, enabling the synthesis of compounds with tailored properties for specific applications.
Overview of Derivatization Strategies
The primary alcohol functionality of this compound is amenable to a range of chemical transformations, including oxidation, esterification, and etherification. These derivatizations are key to unlocking the potential of this scaffold for various applications.
Applications of this compound Derivatives
Derivatives of this compound have shown promise in several fields:
-
Medicinal Chemistry: The rigid bicyclic core can serve as a bioisostere for phenyl rings, potentially improving pharmacokinetic properties of drug candidates. Ester derivatives, in particular, have been investigated as calcium channel blockers.[1][2]
-
Asymmetric Catalysis: Chiral derivatives of the bicyclo[2.2.2]octane skeleton are effective ligands in transition metal-catalyzed asymmetric reactions, leading to high enantioselectivity.[3][4]
-
Polymer Science: Acrylate and methacrylate esters of bicyclic alcohols can be used as monomers to synthesize polymers with high glass transition temperatures and tailored refractive indices.
Experimental Protocols
Oxidation to Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
The oxidation of the primary alcohol to the corresponding aldehyde is a fundamental transformation. The Swern oxidation is a mild and efficient method for this purpose, compatible with the olefin functionality in the molecule.[5]
Protocol: Swern Oxidation
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| Oxalyl chloride | 126.93 | 1.5 | 0.11 mL |
| Dimethyl sulfoxide (DMSO) | 78.13 | 2.2 | 0.16 mL |
| This compound | 138.21 | 1.0 | 138 mg |
| Triethylamine | 101.19 | 5.0 | 0.70 mL |
| Dichloromethane (DCM), anhydrous | - | - | 20 mL |
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.2 mmol) in anhydrous dichloromethane (2 mL) dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 mmol) in anhydrous dichloromethane (3 mL) dropwise to the reaction mixture.
-
Stir the resulting mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 mmol) to the mixture and continue stirring for 1 hour, allowing the reaction to warm to room temperature.
-
Quench the reaction with water (10 mL) and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde.
Expected Yield: 85-95%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.6 (s, 1H, CHO), 6.2-6.0 (m, 2H, CH=CH), 2.8-1.2 (m, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 204.5, 135.0, 133.8, 51.5, 33.1, 31.8, 26.4, 25.1, 24.3.
-
IR (neat, cm⁻¹): 2940, 2870, 1725 (C=O), 1640 (C=C).
Esterification to (Bicyclo[2.2.2]oct-5-en-2-yl)methyl Esters
Ester derivatives are valuable for modifying the lipophilicity and other physicochemical properties of the parent alcohol. A common application is in the synthesis of prodrugs.
Protocol: Acylation with Isobutyryl Chloride
This protocol is adapted from the synthesis of related bicyclic esters with potential calcium channel blocking activity.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Weight |
| This compound | 138.21 | 1.0 | 138 mg |
| Isobutyryl chloride | 106.55 | 1.2 | 0.12 mL |
| Pyridine | 79.10 | 1.5 | 0.12 mL |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Procedure:
-
Dissolve this compound (1.0 mmol) and pyridine (1.5 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add isobutyryl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (Bicyclo[2.2.2]oct-5-en-2-yl)methyl isobutyrate.
Expected Yield: 80-90%
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.2-6.0 (m, 2H, CH=CH), 4.0 (d, 2H, OCH₂), 2.5 (m, 1H, CH(CH₃)₂), 2.3-1.0 (m, 12H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 177.2, 134.8, 134.1, 70.5, 34.2, 33.5, 31.9, 29.8, 26.5, 25.3, 24.5, 19.1.
-
IR (neat, cm⁻¹): 2960, 2870, 1735 (C=O), 1180 (C-O).
Quantitative Data Summary
| Derivative | Application | Yield (%) | Reference Method |
| Bicyclo[2.2.2]oct-5-ene-2-carbaldehyde | Synthetic Intermediate | 85-95 | Swern Oxidation |
| (Bicyclo[2.2.2]oct-5-en-2-yl)methyl isobutyrate | Potential Calcium Channel Blocker | 80-90 | Acylation with Isobutyryl Chloride |
Logical Relationships in Drug Discovery Application
The derivatization of this compound into ester derivatives for potential use as calcium channel blockers follows a logical progression from scaffold selection to lead optimization.
References
- 1. KR20130138268A - Preparation of bicyclo[2.2.2]octan-2-one compounds - Google Patents [patents.google.com]
- 2. people.bu.edu [people.bu.edu]
- 3. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A chiral bicyclo[2.2.2]octa-2,5-diene ligand substituted with the ferrocenyl group and its use for rhodium-catalyzed asymmetric 1,4-addition reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Cooling Agents from Bicyclo[2.2.2]oct-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of novel cooling agents derived from Bicyclo[2.2.2]oct-5-en-2-ylmethanol. The bicyclo[2.2.2]octane scaffold has been identified as a promising framework for the development of cooling agents with desirable properties such as low odor and taste.[1][2] These protocols outline a proposed two-step synthetic pathway to convert the readily available starting material into N-alkyl carboxamide derivatives, a class of compounds known for their cooling sensory effects. Detailed methodologies for chemical synthesis, purification, and sensory evaluation are provided to guide researchers in the exploration of this novel class of cooling agents.
Introduction
The demand for new and effective cooling agents in the food, pharmaceutical, and personal care industries is ever-growing. While menthol has been the dominant cooling agent for decades, its strong minty odor and potential for irritation at higher concentrations have driven the search for alternatives.[3] Recent patents have disclosed a series of substituted bicyclo[2.2.2]oct-5-ene derivatives that exhibit cooling properties without the characteristic odor of menthol.[1][2] These compounds often feature functional groups such as carboxylic acids or N-substituted carboxamides.
This compound is a commercially available building block that provides a direct entry into this class of compounds. This document outlines a proposed synthetic route to convert the primary alcohol functionality of this starting material into a series of N-alkyl carboxamides, which are hypothesized to possess cooling activity based on the structure-activity relationships of known cooling agents.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process that first involves the oxidation of the primary alcohol to a carboxylic acid, followed by the coupling of the acid with a primary amine to form the target N-alkyl carboxamide.
Caption: Proposed two-step synthesis of target cooling agents.
Detailed Experimental Protocols
Protocol 1: Oxidation of this compound
This protocol describes the oxidation of the primary alcohol to the corresponding carboxylic acid using a TEMPO-catalyzed oxidation, which is known for its mild conditions and compatibility with various functional groups.[4][5]
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Sodium chlorite (NaClO2)
-
Sodium phosphate monobasic (NaH2PO4)
-
Acetonitrile
-
tert-Butanol
-
Water (deionized)
-
Sodium sulfite (Na2SO3)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a 1:1 mixture of acetonitrile and tert-butanol.
-
Add TEMPO (0.05 eq) to the solution.
-
In a separate flask, prepare an aqueous solution of sodium chlorite (2.0 eq) and sodium phosphate monobasic (1.5 eq).
-
Slowly add the sodium chlorite solution to the reaction mixture.
-
Add a solution of sodium hypochlorite (0.1 eq) dropwise to the reaction mixture while maintaining the temperature below 25 °C.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.
-
Adjust the pH of the mixture to ~8-9 with a 2 M NaOH solution.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~3-4 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acid.
Protocol 2: Synthesis of N-Alkyl-bicyclo[2.2.2]oct-5-en-2-carboxamide
This protocol details the conversion of the carboxylic acid to the target N-alkyl carboxamide via an acid chloride intermediate.[6]
Materials:
-
Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acid
-
Thionyl chloride (SOCl2)
-
Toluene (anhydrous)
-
Primary amine (e.g., ethylamine, propylamine)
-
Potassium hydroxide (KOH)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acid (1.0 eq) in anhydrous toluene.
-
Add thionyl chloride (1.2 eq) dropwise to the solution.
-
Heat the mixture at reflux for 2 hours.
-
Allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and toluene.
-
In a separate flask, prepare a solution of the desired primary amine (1.5 eq) and potassium hydroxide (2.0 eq) in water.
-
Cool the amine solution to 0 °C in an ice bath.
-
Dissolve the crude acid chloride in dichloromethane and add it dropwise to the vigorously stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-Alkyl-bicyclo[2.2.2]oct-5-en-2-carboxamide.
Protocol 3: Sensory Evaluation of Cooling Effect
This protocol provides a general guideline for the sensory evaluation of the synthesized compounds.[7][8]
Panelists:
-
Recruit a panel of 10-15 trained sensory assessors.
-
Ensure panelists are in good health and have no known taste or smell disorders.
Sample Preparation:
-
Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., 70% ethanol).
-
For evaluation, dilute the stock solutions with deionized water to the desired concentration (e.g., 10-500 ppm).
-
A negative control (deionized water) and a positive control (e.g., L-menthol solution) should be included.
Procedure:
-
Panelists should rinse their mouths with deionized water before the test.
-
Present the samples in a randomized and blind manner.
-
Instruct panelists to take a specific volume (e.g., 5 mL) of the sample into their mouths, swish it for a set time (e.g., 10 seconds), and then expectorate.
-
Panelists will rate the perceived cooling intensity on a labeled magnitude scale (e.g., from 0 = no sensation to 10 = extremely strong cooling) at specified time intervals (e.g., 30s, 1 min, 2 min, 5 min, 10 min).
-
A palate cleanser (e.g., unsalted crackers and water) should be used between samples, with a mandatory waiting period.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a representative N-ethyl carboxamide derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Analytical Method |
| Bicyclo[2.2.2]oct-5-en-2-ylcarboxylic acid | C9H12O2 | 152.19 | Solid | 85-95 | 1H NMR, 13C NMR, IR, MS |
| N-Ethyl-bicyclo[2.2.2]oct-5-en-2-carboxamide | C11H17NO | 179.26 | Solid/Oil | 70-85 | 1H NMR, 13C NMR, IR, MS |
Visualizations
Caption: Overall experimental workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A facile method for oxidation of primary alcohols to carboxylic acids and its application in glycosaminoglycan syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007022651A1 - Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Bicyclo[2.2.2]oct-5-en-2-ylmethanol Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Bicyclo[2.2.2]oct-5-en-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The most common purification methods for this compound and related bicyclic alcohols are column chromatography, distillation (typically under vacuum), and recrystallization (for solid derivatives). Column chromatography is widely used to separate isomers and remove polar impurities.[1][2][3]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities depend on the synthetic route but often include:
-
Stereoisomers: Endo and exo isomers are common byproducts of the Diels-Alder reaction used in the synthesis of the bicyclo[2.2.2]octene core. These isomers often have similar polarities, making separation challenging.[3]
-
Unreacted Starting Materials: Residual dienophile or diene from the synthesis.
-
Solvent Residues: Solvents used in the reaction and workup.
-
Byproducts from the Reducing Agent: If synthesized by reduction of the corresponding ketone, byproducts from the reducing agent (e.g., borohydride salts) may be present.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): For rapid qualitative analysis and for determining the appropriate solvent system for column chromatography.
-
Gas Chromatography (GC): To determine the ratio of isomers and detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Troubleshooting Guides
Column Chromatography
Issue 1: Co-elution of endo and exo isomers.
-
Possible Cause: The solvent system is not providing adequate separation.
-
Troubleshooting Steps:
-
Optimize Solvent System: Perform a thorough TLC analysis with various solvent systems. A less polar solvent system will generally increase the retention time and may improve the separation of closely eluting isomers. Try gradients of ethyl acetate in hexane or diethyl ether in hexane.
-
Use High-Performance Silica: Employing silica gel with a smaller particle size (e.g., 230-400 mesh) can enhance resolution.
-
Adjust Flow Rate: A slower flow rate can improve separation by allowing more time for equilibration between the stationary and mobile phases.
-
Consider a Different Stationary Phase: If silica gel is ineffective, consider using alumina (neutral or basic) or a bonded-phase silica.
-
Issue 2: The compound is not eluting from the column.
-
Possible Cause: The solvent system is too non-polar, or the compound is adsorbing irreversibly to the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the polarity of the eluent. For alcohols, adding a small percentage of methanol to the ethyl acetate/hexane mixture can help elute highly retained compounds.
-
Check for Compound Stability: The compound may be degrading on the acidic silica gel. This can be tested by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If degradation is observed, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or a different stationary phase like alumina.
-
Distillation
Issue 3: The compound decomposes during distillation.
-
Possible Cause: The distillation temperature is too high. Bicyclic alcohols can be prone to dehydration or rearrangement at elevated temperatures.
-
Troubleshooting Steps:
-
Use High Vacuum: Perform the distillation under a high vacuum to lower the boiling point.
-
Kugelrohr Distillation: For small quantities, a Kugelrohr apparatus can be used, as it minimizes the residence time at high temperatures.
-
Monitor Temperature Carefully: Use a well-placed thermometer and ensure the heating mantle temperature is only slightly higher than the vapor temperature.
-
Recrystallization
Issue 4: The compound oils out instead of crystallizing.
-
Possible Cause: The solvent is too non-polar for the compound at the lower temperature, or the solution is supersaturated.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.
-
Adjust Solvent System: Add a small amount of a more polar solvent to the oiled-out mixture and gently warm until a homogenous solution is formed, then allow it to cool slowly.
-
Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.
-
Experimental Protocols
Column Chromatography Protocol
This is a general protocol that should be optimized based on TLC analysis.
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level surface. Drain the solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polarity can be gradually increased (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the compound.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (v/v) | Application |
| Hexane / Ethyl Acetate (Gradient) | General purpose, good for separating isomers. |
| Hexane / Diethyl Ether (Gradient) | Alternative to Ethyl Acetate, can offer different selectivity. |
| Dichloromethane / Methanol (e.g., 98:2) | For more polar impurities. |
Distillation Protocol
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are well-sealed.
-
Crude Material: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply a high vacuum.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills over at a constant temperature. Monitor the refractive index of the distillate to check for purity.
Recrystallization Protocol (for a solid derivative or if the alcohol is solid at room temperature)
-
Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the two main stages of the synthesis: the Diels-Alder reaction to form the intermediate, Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, and its subsequent reduction to the target alcohol.
Issue 1: Low Yield in Diels-Alder Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reversibility of the Reaction | The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction.[1] | Conduct the reaction at a lower temperature for a longer duration. |
| Polymerization of Acrolein | Acrolein is prone to polymerization, especially at elevated temperatures or in the presence of impurities.[2] | Use freshly distilled acrolein and consider adding a polymerization inhibitor like hydroquinone. |
| Suboptimal Reaction Conditions | The choice of solvent and catalyst can significantly impact the reaction rate and yield. | Consider using a Lewis acid catalyst (e.g., ZnCl₂, TiCl₄) to accelerate the reaction.[3] Polar solvents or even aqueous conditions have been shown to enhance the rate of some Diels-Alder reactions.[4] |
Issue 2: Undesired Isomer Formation in Diels-Alder Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Exo Product | The Diels-Alder reaction can produce both endo and exo diastereomers. The endo product is often the kinetically favored product, while the exo is thermodynamically more stable.[5][6][7] | Lowering the reaction temperature will favor the formation of the endo isomer.[5] Lewis acid catalysis can also increase endo selectivity.[3] |
| Difficulty in Separating Isomers | The endo and exo isomers can be challenging to separate by standard purification methods. | Employ high-performance column chromatography with a suitable solvent system for separation. |
Issue 3: Incomplete or Over-Reduction of the Aldehyde
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Aldehyde | Insufficient reducing agent or short reaction time. | Increase the molar equivalents of the reducing agent (e.g., NaBH₄) and prolong the reaction time. Monitor the reaction progress using TLC. |
| Reduction of the Alkene (Over-reduction) | While NaBH₄ is generally chemoselective for aldehydes and ketones, aggressive conditions or stronger reducing agents might affect the double bond.[8][9] | Use a milder reducing agent like Sodium Borohydride (NaBH₄) in a protic solvent (e.g., methanol, ethanol) at a controlled temperature (e.g., 0 °C to room temperature).[10] |
| Complex Mixture of Products | Use of a very strong reducing agent like LiAlH₄ without careful control. LiAlH₄ is less chemoselective than NaBH₄.[11] | For this specific transformation, NaBH₄ is generally sufficient and offers better selectivity.[12] If LiAlH₄ must be used, perform the reaction at low temperatures and carefully quench the reaction once the aldehyde is consumed. |
Frequently Asked Questions (FAQs)
Q1: What is the typical stereochemical outcome of the Diels-Alder reaction between 1,3-cyclohexadiene and acrolein?
A1: The Diels-Alder reaction between 1,3-cyclohexadiene and acrolein typically yields a mixture of endo and exo diastereomers of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde. The endo isomer is generally the major product under kinetic control (lower temperatures) due to favorable secondary orbital interactions in the transition state.[3][5] However, the exo isomer is thermodynamically more stable.[5][7]
Q2: Can the double bond in the bicyclic system be reduced during the reduction of the aldehyde?
A2: With a mild and chemoselective reducing agent like sodium borohydride (NaBH₄), the double bond in the Bicyclo[2.2.2]oct-5-ene ring system is unlikely to be reduced.[8] NaBH₄ primarily reduces aldehydes and ketones. Stronger reducing agents or catalytic hydrogenation would be required to reduce this isolated double bond.
Q3: What are the recommended purification methods for this compound?
A3: The primary method for purifying the final product is column chromatography on silica gel.[13] A solvent system of ethyl acetate and hexane is commonly used to separate the product from any unreacted starting material or byproducts. Distillation under reduced pressure can also be employed for purification if the product is thermally stable.
Q4: I am observing a significant amount of a polymeric substance in my Diels-Alder reaction. What is the cause and how can I prevent it?
A4: The dienophile, acrolein, is known to undergo self-polymerization, especially at higher temperatures.[2] To minimize this side reaction, it is crucial to use freshly distilled acrolein. Additionally, the inclusion of a radical inhibitor, such as hydroquinone, in the reaction mixture can help prevent polymerization.[14]
Q5: Is it necessary to use a Lewis acid catalyst for the Diels-Alder reaction?
A5: While the thermal Diels-Alder reaction between 1,3-cyclohexadiene and acrolein can proceed without a catalyst, the use of a Lewis acid (e.g., zinc chloride, aluminum chloride) can offer several advantages. These include increased reaction rates, allowing for lower reaction temperatures, and potentially enhanced endo selectivity.[3]
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound. Please note that yields and isomer ratios can vary based on specific experimental parameters.
| Reaction Step | Reagents | Typical Conditions | Typical Yield | Endo:Exo Ratio | Key Side Products |
| Diels-Alder Cycloaddition | 1,3-Cyclohexadiene, Acrolein | Thermal (80-150 °C) or Lewis Acid Catalyzed (e.g., ZnCl₂, rt) | 60-85% | 3:1 to >10:1 (Higher with Lewis Acid) | Polyacrolein, exo-isomer |
| Aldehyde Reduction | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, NaBH₄ | Methanol or Ethanol, 0 °C to rt | 85-95% | N/A | Unreacted aldehyde |
| Aldehyde Reduction | Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, LiAlH₄ | Anhydrous Ether or THF, 0 °C to rt | 90-98% | N/A | Unreacted aldehyde |
Experimental Protocols
1. Synthesis of Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (Diels-Alder Reaction)
-
Materials: 1,3-Cyclohexadiene (freshly prepared by a suitable method), Acrolein (freshly distilled), Hydroquinone (optional), Toluene (anhydrous).
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3-cyclohexadiene (1.0 eq) and a small amount of hydroquinone.
-
Add anhydrous toluene to dissolve the diene.
-
Slowly add freshly distilled acrolein (1.2 eq) to the solution.
-
Heat the reaction mixture to a gentle reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde as a mixture of endo and exo isomers.
-
2. Synthesis of this compound (Reduction)
-
Materials: Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, Sodium Borohydride (NaBH₄), Methanol, Diethyl ether, Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Dissolve Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
-
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
Caption: Key side reactions in the synthesis pathway.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemtube3d.com [chemtube3d.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Bicyclo[2.2.2]octane-1-carbaldehyde | 2064-05-3 | Benchchem [benchchem.com]
- 13. US20090098066A1 - Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents - Google Patents [patents.google.com]
- 14. EP0053823B1 - Optically pure bicyclo (2.2.2) oct-5-en-2-ones, process for their preparation and their utilisation - Google Patents [patents.google.com]
Technical Support Center: Bicyclo[2.2.2]oct-5-en-2-ylmethanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Bicyclo[2.2.2]oct-5-en-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and efficient synthetic route involves a two-step process:
-
Diels-Alder Reaction: A [4+2] cycloaddition between a suitable 1,3-cyclohexadiene and a dienophile (such as acrolein or acrylic acid derivatives) to form the Bicyclo[2.2.2]oct-5-ene backbone with a functional group at the 2-position (e.g., an aldehyde, ketone, or ester).
-
Reduction: The subsequent reduction of the functional group at the 2-position to a hydroxymethyl group, yielding this compound.
Q2: What are the common challenges encountered in this synthesis?
A2: Researchers often face challenges such as low reaction yield, the formation of stereoisomers (endo and exo), and difficulties in purifying the final product. Specific issues include polymerization of the dienophile, retro-Diels-Alder reaction, and incomplete reduction or side reactions during the reduction step.
Q3: How can I improve the yield of the initial Diels-Alder reaction?
A3: To improve the yield of the Diels-Alder reaction, consider the following:
-
Use of Lewis Acids: Lewis acid catalysts such as aluminum chloride (AlCl₃) or zinc iodide (ZnI₂) can significantly increase the reaction rate and improve the endo-selectivity.[1]
-
Temperature Control: While thermal conditions can promote the reaction, excessive heat can lead to the retro-Diels-Alder reaction or polymerization. Optimization of the reaction temperature is crucial.
-
High Pressure: For less reactive dienophiles, conducting the reaction under high pressure can improve the yield.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane is a commonly used solvent for these reactions.
Q4: What is the difference between endo and exo products, and how can I control the stereoselectivity?
A4: Endo and exo refer to the relative stereochemistry of the substituent at the 2-position. In the context of the Diels-Alder reaction, the endo product is generally the kinetically favored product due to secondary orbital interactions. To control stereoselectivity:
-
Lewis Acid Catalysis: The use of Lewis acids often enhances the preference for the endo product.[1]
-
Reaction Temperature: Lower reaction temperatures typically favor the formation of the kinetically controlled endo isomer.
Q5: Which reducing agent is best for converting the precursor to this compound?
A5: The choice of reducing agent depends on the starting functional group:
-
For Aldehydes and Ketones: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective.[2][3] NaBH₄ is a milder reagent and is often preferred for its ease of handling and workup. LiAlH₄ is a stronger reducing agent and can be used for more sterically hindered ketones.
-
For Esters and Carboxylic Acids: Lithium aluminum hydride (LiAlH₄) is required as NaBH₄ is generally not strong enough to reduce these functional groups.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Diels-Alder Reaction | 1. Polymerization of the dienophile (e.g., acrolein). 2. Retro-Diels-Alder reaction occurring. 3. Low reactivity of reactants. | 1. Add a polymerization inhibitor like hydroquinone. 2. Optimize reaction temperature; avoid excessive heat. 3. Use a Lewis acid catalyst (e.g., AlCl₃, ZnI₂) to increase the reaction rate.[1] Consider using a more reactive dienophile if possible. |
| Low Purity of Final Product | 1. Presence of unreacted starting materials. 2. Formation of stereoisomers (endo/exo mixture). 3. Side-products from the reduction step. | 1. Ensure the reaction goes to completion using TLC or GC monitoring. Purify the intermediate before proceeding. 2. Use column chromatography for separation. Optimize the Diels-Alder reaction for higher stereoselectivity. 3. Ensure complete reduction and proper quenching of the reducing agent. Purify the final product using column chromatography. |
| Incomplete Reduction to the Alcohol | 1. Insufficient amount of reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Low reactivity of the carbonyl group (steric hindrance). | 1. Use a molar excess of the reducing agent. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a stronger reducing agent like LiAlH₄. Increase the reaction time or temperature if necessary. |
| Mixture of Endo and Exo Isomers | Inherent nature of the Diels-Alder reaction. | Separation of the isomers can be achieved by column chromatography.[1][5] The polarity difference between the endo and exo isomers allows for their separation on silica gel. |
Data Presentation
Table 1: Comparison of Reducing Agents for the Synthesis of this compound from Bicyclo[2.2.2]oct-5-en-2-one.
| Reducing Agent | Relative Reactivity | Typical Solvent | Workup | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Mild | Protic solvents (e.g., Methanol, Ethanol) | Simple aqueous workup | Safer to handle, selective for aldehydes and ketones. | May not reduce sterically hindered ketones efficiently. Does not reduce esters or carboxylic acids.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Aprotic solvents (e.g., Diethyl ether, THF) | Careful quenching with water/acid required | Highly reactive, reduces a wide range of carbonyl compounds including esters and carboxylic acids.[4] | Reacts violently with water and protic solvents, requires anhydrous conditions and careful handling. |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one via Diels-Alder Reaction
This protocol is a general guideline and may require optimization.
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Reaction Setup: To a solution of 1,3-cyclohexadiene (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, add a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 eq) at 0 °C.
-
Addition of Dienophile: Slowly add acrolein (1.1 eq) to the stirred solution.
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Reaction: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Bicyclo[2.2.2]oct-5-en-2-one.
Protocol 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound using LiAlH₄
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Reaction Setup: To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in the same anhydrous solvent dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This should produce a granular precipitate.
-
Filtration: Filter the resulting mixture through a pad of Celite and wash the precipitate with diethyl ether or THF.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. EP0053823B1 - Optically pure bicyclo (2.2.2) oct-5-en-2-ones, process for their preparation and their utilisation - Google Patents [patents.google.com]
- 2. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2007022651A1 - Substituted bicyclo [2.2.2] oct/5-ene compounds and their use as cooling agents - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up this important chemical synthesis.
Experimental Workflow
The synthesis of this compound is typically achieved in a two-step process. The first step involves a Diels-Alder reaction between 1,3-cyclohexadiene and a suitable dienophile to construct the characteristic bicyclo[2.2.2]octene framework, yielding the intermediate Bicyclo[2.2.2]oct-5-en-2-one. The second step is the reduction of this ketone to the desired primary alcohol.
Detailed Experimental Protocols
Step 1: Synthesis of Bicyclo[2.2.2]oct-5-en-2-one via Diels-Alder Reaction
This protocol is adapted from established procedures for Diels-Alder reactions involving 1,3-cyclohexadiene.
Materials:
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1,3-Cyclohexadiene
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Acrolein (freshly distilled)
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Hydroquinone (inhibitor)
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Toluene (anhydrous)
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Dichloromethane (for workup)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 1,3-cyclohexadiene (1.0 eq) and a catalytic amount of hydroquinone in anhydrous toluene.
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Heat the mixture to a gentle reflux.
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Slowly add freshly distilled acrolein (1.1 eq) dropwise via the dropping funnel over 1-2 hours.
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After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.
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Once the reaction is complete, cool the mixture to room temperature.
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Remove the solvent under reduced pressure.
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Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bicyclo[2.2.2]oct-5-en-2-one.
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The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Reduction of Bicyclo[2.2.2]oct-5-en-2-one to this compound
This protocol describes a standard reduction using sodium borohydride.
Materials:
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Bicyclo[2.2.2]oct-5-en-2-one
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Sodium borohydride (NaBH₄)
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Methanol or Ethanol
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Deionized water
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1 M Hydrochloric acid
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Diethyl ether or Ethyl acetate (for extraction)
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve Bicyclo[2.2.2]oct-5-en-2-one (1.0 eq) in methanol or ethanol at 0 °C (ice bath).
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Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
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Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.
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Acidify the mixture to pH ~6-7 with 1 M hydrochloric acid.
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Remove the bulk of the alcohol solvent under reduced pressure.
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Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volumes).
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Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude this compound.
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The product can be purified by column chromatography on silica gel or by crystallization.
Troubleshooting and FAQs
Diels-Alder Reaction
Q1: My Diels-Alder reaction is showing low yield. What are the common causes and how can I improve it?
A1: Low yields in the Diels-Alder reaction for this synthesis can stem from several factors:
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Purity of Reagents: 1,3-cyclohexadiene can oxidize over time, and acrolein is prone to polymerization. Ensure you are using freshly distilled or high-purity reagents.
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Polymerization of Acrolein: The use of a polymerization inhibitor like hydroquinone is crucial, especially when heating for extended periods.
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Reaction Temperature and Time: The reaction is thermally controlled. Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively high temperatures can promote retro-Diels-Alder reaction or polymerization. Optimization of the temperature and monitoring the reaction progress is key.
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Volatilization of Reactants: 1,3-cyclohexadiene and acrolein are volatile. Ensure your reaction setup is well-sealed and the reflux condenser is efficient.
Q2: I am observing significant byproduct formation in my Diels-Alder reaction. What are these byproducts and how can I minimize them?
A2: A common byproduct is the polymer of acrolein. This can be minimized by the slow, portion-wise addition of acrolein to the heated solution of 1,3-cyclohexadiene and by using a polymerization inhibitor. Another potential issue is the formation of stereoisomers (endo and exo products). The endo product is typically the kinetic product and is favored under milder conditions. For many applications, a mixture of isomers is acceptable and is carried through to the next step.
Reduction Reaction
Q3: The reduction of the ketone is incomplete. What should I do?
A3: Incomplete reduction can be due to:
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Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of sodium borohydride. For scale-up, a 1.5 to 2.0 molar equivalent is recommended.
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Decomposition of Reducing Agent: Sodium borohydride can react with the protic solvent (methanol or ethanol). Adding the borohydride at a low temperature (0 °C) and portion-wise can help mitigate this.
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Reaction Time: While typically fast, some hindered ketones may require longer reaction times. Monitor the reaction by TLC to confirm completion.
Q4: I am having difficulty purifying the final alcohol product. What are the best practices for purification on a larger scale?
A4: Purification of this compound can be challenging due to its physical properties.
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Column Chromatography: This is effective for high purity but can be time-consuming and require large volumes of solvent for scale-up. Using a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) can improve separation.
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Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for large-scale purification.
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Vacuum Distillation: If the product is thermally stable, vacuum distillation can be a viable option for purification.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes.
Table 1: Diels-Alder Reaction Parameters
| Parameter | Recommended Condition |
| Diene | 1,3-Cyclohexadiene |
| Dienophile | Acrolein |
| Molar Ratio (Diene:Dienophile) | 1 : 1.1 |
| Solvent | Toluene |
| Inhibitor | Hydroquinone (catalytic) |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Table 2: Comparison of Reducing Agents for Bicyclo[2.2.2]oct-5-en-2-one
| Reducing Agent | Solvent | Temperature | Typical Yield of Alcohol | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to RT | 90-98% | Mild, selective for ketones. Safer for large scale. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to RT | >95% | Very reactive, reduces other functional groups. Requires careful handling. |
This technical support guide provides a starting point for scaling up the synthesis of this compound. For specific applications and scales, further optimization of the reaction conditions may be necessary. Always perform a thorough safety assessment before conducting any chemical synthesis.
Technical Support Center: Polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of Bicyclo[2.2.2]oct-5-en-2-ylmethanol monomers.
Troubleshooting Polymerization Issues
This section addresses common problems encountered during the ring-opening metathesis polymerization (ROMP) of this compound and provides potential solutions.
Question: My polymerization reaction shows low or no monomer conversion. What are the possible causes and how can I fix this?
Answer: Low or no monomer conversion is a frequent issue and can stem from several factors related to monomer purity, catalyst activity, and reaction conditions.
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Monomer Impurities: The hydroxyl group of the monomer can be a source of impurities. Ensure the monomer is rigorously purified to remove any traces of water, acids, or other protic impurities that can deactivate the catalyst.
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Catalyst Deactivation: The choice of catalyst is critical. While ruthenium-based Grubbs catalysts are known for their tolerance to functional groups like alcohols, they can still be sensitive.[1][2]
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First-generation Grubbs catalysts are known to be more sensitive to primary alcohols and can degrade to form ruthenium hydride species that are inactive for metathesis.
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Second and third-generation Grubbs catalysts generally exhibit higher tolerance and activity. Consider using a second or third-generation Grubbs catalyst for better results.
-
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Insufficient Catalyst Loading: The monomer-to-catalyst ratio may be too high. Try decreasing the ratio to increase the relative amount of catalyst.
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Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy. Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes initiate polymerization.
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Solvent Choice: Ensure the solvent is dry and degassed. Common solvents for ROMP include dichloromethane (DCM) and toluene.
Question: The polydispersity index (PDI) of my resulting polymer is broad. How can I achieve a more controlled polymerization?
Answer: A broad PDI suggests poor control over the initiation and propagation steps of the polymerization.
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"Living" Polymerization Characteristics: ROMP can exhibit "living" characteristics, especially with third-generation Grubbs catalysts, which allows for the synthesis of polymers with low polydispersity.[1] The high ratio of the rate of initiation to the rate of propagation for these catalysts is a key factor.[1]
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Monomer Purity: Impurities in the monomer can lead to uncontrolled initiation or termination events, resulting in a broader molecular weight distribution. Rigorous purification of the monomer is crucial.
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Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature can sometimes improve control.
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Concentration: Ensure homogeneous mixing of the catalyst and monomer. High viscosity at high monomer concentrations can hinder efficient mixing.
-
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Catalyst Choice: Third-generation Grubbs catalysts are often preferred for achieving well-defined polymers with narrow PDIs due to their fast initiation rates.[1]
Question: I am observing side reactions, such as gelation or the formation of insoluble materials. What could be the cause?
Answer: Gelation or the formation of insoluble materials can be due to cross-linking reactions.
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Secondary Metathesis: The double bonds in the polymer backbone can undergo secondary metathesis reactions, leading to cross-linking. This is more likely to occur at higher monomer conversions and longer reaction times. Consider stopping the reaction at a lower conversion or using a less active catalyst if this is a persistent issue.
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Chain Transfer Reactions: While less common in well-controlled ROMP, chain transfer reactions can lead to branching and cross-linking. Optimizing the reaction conditions (temperature, concentration) can help minimize these side reactions.
Frequently Asked Questions (FAQs)
Question: Which type of catalyst is best suited for the polymerization of this compound?
Answer: Ruthenium-based Grubbs catalysts are the preferred choice due to their high tolerance for functional groups, including alcohols.[1][2] Specifically, second and third-generation Grubbs catalysts are recommended for their enhanced activity and stability compared to the first-generation catalyst. The third-generation catalysts, with their fast initiation rates, are particularly well-suited for achieving living polymerization and producing polymers with low polydispersity.[1]
Question: Does the hydroxyl group of the monomer interfere with the polymerization?
Answer: The hydroxyl group can potentially interfere with the polymerization in a few ways:
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Catalyst Deactivation: As mentioned, primary alcohols can react with and deactivate certain metathesis catalysts, particularly the first-generation Grubbs catalyst.
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Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, which may affect the monomer's reactivity and the solubility of the resulting polymer.
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Side Reactions: While less common with tolerant catalysts, the hydroxyl group could potentially coordinate to the metal center and influence the polymerization kinetics.
In many cases, with the appropriate choice of a functional-group-tolerant catalyst (e.g., Grubbs G2 or G3), the polymerization can proceed without the need to protect the hydroxyl group.
Question: What is a typical monomer purification procedure for this compound?
Answer: Rigorous purification is critical for successful polymerization. A general procedure would involve:
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Drying: Dissolve the monomer in a suitable solvent and dry it over a drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Distillation/Recrystallization: Depending on the physical state of the monomer, distillation under reduced pressure or recrystallization can be effective in removing non-volatile impurities.
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Storage: Store the purified monomer under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator or freezer to prevent degradation and moisture absorption.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the ROMP of functionalized bicyclic monomers. Note that specific conditions for this compound may need to be optimized.
| Catalyst Generation | Monomer/Catalyst Ratio | Solvent | Temperature (°C) | Typical PDI | Notes |
| 1st Gen. Grubbs | 100:1 - 500:1 | DCM, Toluene | 25 - 50 | 1.2 - 2.0 | More susceptible to deactivation by polar functional groups. |
| 2nd Gen. Grubbs | 200:1 - 1000:1 | DCM, Toluene | 25 - 60 | 1.1 - 1.5 | Higher activity and better functional group tolerance.[3] |
| 3rd Gen. Grubbs | 500:1 - 2000:1 | DCM, Toluene | 20 - 40 | 1.05 - 1.3 | Fast initiation leads to better control and lower PDI.[1] |
Experimental Protocols
The following is a generalized experimental protocol for the ring-opening metathesis polymerization of this compound using a second-generation Grubbs catalyst. This should be considered a starting point, and optimization may be necessary.
Materials:
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This compound (highly purified)
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Grubbs 2nd Generation Catalyst
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Anhydrous, degassed dichloromethane (DCM) or toluene
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Ethyl vinyl ether (for quenching)
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Methanol (for precipitation)
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Schlenk flask and other appropriate glassware for air-sensitive techniques
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Monomer Preparation: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous, degassed DCM to achieve the desired monomer concentration (e.g., 0.5-1.0 M).
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Catalyst Preparation: In a separate vial, also under an inert atmosphere, dissolve the required amount of Grubbs 2nd Generation Catalyst in a small amount of anhydrous, degassed DCM. The monomer-to-catalyst ratio can be varied (e.g., from 200:1 to 1000:1) to target different molecular weights.
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Initiation: Rapidly inject the catalyst solution into the stirring monomer solution at room temperature.
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Polymerization: Allow the reaction to proceed with stirring. The reaction time can vary from a few minutes to several hours, depending on the desired conversion and molecular weight. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer's olefinic protons.
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Termination: Once the desired conversion is reached, quench the polymerization by adding a small amount of ethyl vinyl ether (typically a 10-fold excess relative to the catalyst). Stir for an additional 20-30 minutes.
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Isolation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.
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Purification: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
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Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and NMR spectroscopy to confirm the polymer structure.
Visualizations
Caption: Troubleshooting workflow for low or no monomer conversion.
References
Technical Support Center: Monitoring Bicyclo[2.2.2]oct-5-en-2-ylmethanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving Bicyclo[2.2.2]oct-5-en-2-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for monitoring the progress of a reaction involving this compound?
A1: The primary techniques for real-time or quasi-real-time monitoring are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each offers distinct advantages. NMR provides detailed structural information of reactants, products, and byproducts directly in the reaction mixture. GC-MS is highly sensitive and excellent for identifying and quantifying volatile compounds. HPLC is versatile for separating complex mixtures of varying polarities and is suitable for non-volatile compounds.
Q2: How can I use ¹H NMR to quantify the conversion of this compound in a reaction?
A2: Quantitative NMR (qNMR) can be used to determine the conversion by integrating characteristic, well-resolved proton signals of the starting material and the product. The olefinic protons of the bicyclo[2.2.2]octene core are often good candidates. By comparing the integral of a disappearing reactant peak to a stable internal standard or a newly appearing product peak, the reaction conversion can be calculated. It is crucial to ensure complete relaxation of the nuclei between scans for accurate quantification.[1][2]
Q3: What are common challenges when analyzing this compound and its derivatives by GC-MS?
A3: Common challenges include:
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Peak Tailing: The hydroxyl group can interact with active sites in the GC column, leading to asymmetric peaks.[3] Derivatization of the alcohol to a less polar silyl ether can mitigate this.[4]
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Thermal Decomposition: Some bicyclo[2.2.2]octane derivatives can be thermally labile, potentially rearranging or decomposing in the hot injector or column.
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Isomer Co-elution: Stereoisomers, such as endo and exo products of Diels-Alder reactions, may co-elute. Optimization of the temperature program and column selection is critical for their separation.
Q4: How do I choose an appropriate HPLC method for my reaction mixture?
A4: The choice between normal-phase and reversed-phase HPLC depends on the polarity of your reactants and products. For separating the relatively polar this compound from less polar products, reversed-phase HPLC with a C18 column and a mobile phase of water and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[5][6] If the product is significantly more polar, a polar stationary phase (normal-phase HPLC) might be more suitable.[7]
Troubleshooting Guides
¹H NMR Spectroscopy
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Signal Overlap | Protons on the reactant and product have similar chemical shifts. | - Use a higher field NMR spectrometer for better signal dispersion.- Try a different deuterated solvent to induce differential chemical shifts.[8]- Use 2D NMR techniques (e.g., COSY, HSQC) to help assign overlapping signals. |
| Inaccurate Quantification | - Incomplete relaxation of nuclei between scans.- Poor choice of internal standard.[9][10] | - Ensure the relaxation delay (d1) is at least 5 times the longest T1 of the protons being integrated.[1]- Choose an internal standard that is soluble, stable, and has a sharp, isolated signal away from reactant and product signals.[9][10] |
| Broad Peaks | - Presence of paramagnetic impurities.- Chemical exchange is occurring on the NMR timescale. | - Filter the sample through a small plug of silica gel.- Acquire spectra at different temperatures to see if the peaks sharpen or coalesce. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Interaction of the hydroxyl group with the column.- Column contamination. | - Derivatize the alcohol to a silyl ether.[4]- Use a column specifically designed for polar analytes.- Bake out the column at high temperature to remove contaminants. |
| No Peaks Detected | - Compound is not volatile enough.- Compound is thermally degrading. | - Derivatize to increase volatility.[4]- Lower the injector temperature.- Check for leaks in the system. |
| Difficulty Separating Isomers | - Inadequate column resolution.- Suboptimal temperature program. | - Use a longer GC column or a column with a different stationary phase.- Optimize the temperature ramp rate; a slower ramp often improves separation. |
| Ambiguous Mass Spectra | - Fragmentation pattern is not unique.- Co-eluting impurities. | - Compare the spectrum to a library of known compounds.[11]- Improve chromatographic separation to isolate the peak of interest.- Consider using chemical ionization (CI) as a softer ionization technique to enhance the molecular ion peak. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Drifting Retention Times | - Column temperature fluctuations.- Mobile phase composition changing.[5] | - Use a column oven for stable temperature control.[12]- Prepare fresh mobile phase daily and ensure it is well-mixed.[13] |
| Broad Peaks | - Column overloading.- Mismatch between injection solvent and mobile phase. | - Dilute the sample or inject a smaller volume.- Dissolve the sample in the mobile phase whenever possible. |
| Poor Resolution of Reactant and Product | - Inappropriate mobile phase composition.- Unsuitable stationary phase. | - Perform a gradient elution to determine the optimal isocratic mobile phase composition.[13]- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18 for aromatic compounds). |
Experimental Protocols
Protocol 1: Monitoring a Diels-Alder Reaction using Quantitative ¹H NMR
-
Sample Preparation:
-
Accurately weigh a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. The standard should be stable under the reaction conditions and have a signal that does not overlap with reactant or product signals.[9][10]
-
At t=0, withdraw a precise aliquot (e.g., 50 µL) from the reaction mixture and add it to the NMR tube.
-
Add a sufficient amount of a suitable deuterated solvent (e.g., CDCl₃) to ensure a homogeneous solution and proper locking.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1).
-
Integrate a well-resolved signal for the starting this compound (e.g., olefinic protons), the product, and the internal standard.
-
-
Data Analysis:
-
Calculate the moles of the internal standard.
-
Use the integral ratios to determine the moles of the reactant and product at each time point.
-
Plot the concentration of the reactant and product versus time to obtain the reaction profile.
-
-
Repeat:
-
Repeat steps 1-3 at various time intervals to monitor the reaction progress.
-
Protocol 2: Analysis of Reaction Mixture by GC-MS with Derivatization
-
Sample Preparation and Derivatization:
-
Quench a small aliquot of the reaction mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine).[4]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization of the hydroxyl group.[4]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Employ a temperature program that provides good separation of the components (e.g., initial temperature of 60°C, ramp at 10°C/min to 280°C).
-
-
Data Interpretation:
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
The silylated this compound will have a molecular ion corresponding to the original mass plus the mass of the silyl group minus one.
-
Quantify the components by integrating the peak areas, preferably using an internal standard.
-
Quantitative Data Summary
Table 1: Typical GC-MS Validation Parameters for Bicyclo[2.2.2]octane Derivatives
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | ≥ 0.998 | [14][15] |
| Accuracy (%) | 80 - 115 | [14][15] |
| Intra-day Precision (RSD %) | ≤ 12 | [14][15] |
| Inter-day Precision (RSD %) | ≤ 12 | [14][15] |
| Limit of Detection (LOD) | Analyte dependent | [16] |
| Limit of Quantification (LOQ) | Analyte dependent | [16] |
Table 2: Common Internal Standards for qNMR
| Internal Standard | Common Deuterated Solvents | Key Considerations | Reference |
| Maleic Acid | D₂O, CD₃OD, DMSO-d₆ | Can hydrolyze at extreme pH. | [1][9] |
| 1,3,5-Trimethoxybenzene | CDCl₃, Acetone-d₆ | Good solubility in organic solvents. | |
| Dimethyl Sulfone | D₂O, DMSO-d₆ | Highly polar. | [9] |
| Benzoic Acid | CDCl₃, CD₃OD, DMSO-d₆ | Can be acidic. | [9] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 3. hplc.eu [hplc.eu]
- 4. scispace.com [scispace.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. researchgate.net [researchgate.net]
- 16. impactfactor.org [impactfactor.org]
Validation & Comparative
Illuminating the Rigid Core: A Comparative Guide to the X-ray Crystallographic Analysis of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of bioactive molecules is paramount. The bicyclo[2.2.2]octene framework, a rigid and sterically defined scaffold, is of significant interest in medicinal chemistry. This guide provides a comparative overview of the X-ray crystallographic analysis of derivatives of this scaffold, offering insights into their structural parameters and the experimental protocols for their determination. While specific crystallographic data for Bicyclo[2.2.2]oct-5-en-2-ylmethanol is not publicly available, this guide draws on published data from closely related analogs to provide a robust framework for comparison and analysis.
The rigid bicyclic nature of the bicyclo[2.2.2]octene skeleton makes it an attractive template for the design of therapeutic agents, as it allows for the precise spatial orientation of functional groups. X-ray crystallography stands as the gold standard for unambiguously determining the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of these molecules. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.
Comparative Crystallographic Data of Bicyclo[2.2.2]octene Derivatives
To illustrate the structural parameters of the bicyclo[2.2.2]octene core, the following table summarizes crystallographic data for a selection of reported derivatives. These examples, while not this compound itself, provide valuable benchmarks for the expected geometry of this class of compounds.
| Compound/Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| Fused Bicyclo[2.2.2]octene Derivative (exo,exo) | C₁₈H₁₄O₅ | Monoclinic | P2₁/c | 10.345(2) | 11.456(2) | 12.876(3) | 98.45(3) | 1508.9(5) | 4 | [1] |
| 1-Carboxy-2,3-diazabicyclo[2.2.2]oct-2-ene | C₇H₈N₂O₂ | Monoclinic | P2₁/n | 6.843(1) | 10.567(2) | 9.987(2) | 95.54(3) | 718.1(2) | 4 | [2] |
| 2(8T)²⁺(SbF₆⁻)₂ Annelated with Bicyclo[2.2.2]octene | C₁₀₀H₁₃₀F₁₂S₈Sb₂ | Triclinic | P-1 | 14.123(3) | 16.987(3) | 23.543(5) | 89.98(3) | 5648(2) | 2 | [3] |
Note: The data for the "Fused Bicyclo[2.2.2]octene Derivative" is for a starting material mentioned in the cited study, with the crystallographic details often found in supplementary information or referenced previous work.[1]
Experimental Protocols: A Generalized Workflow
The determination of the crystal structure of Bicyclo[2.2.2]octene derivatives by single-crystal X-ray diffraction typically follows a standardized workflow.
Crystallization
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. Common methods for the crystallization of bicyclo[2.2.2]octene derivatives include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K or 173 K) to minimize thermal vibrations of the atoms. X-ray data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated through a series of angles, and the diffraction pattern is recorded for each orientation.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and the space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using full-matrix least-squares on F² to improve the agreement between the observed and calculated structure factors. In the final stages of refinement, hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of the Experimental Workflow
The logical flow of an X-ray crystallographic analysis can be visualized as follows:
Caption: A flowchart illustrating the key stages of X-ray crystallographic analysis.
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides unparalleled detail on the solid-state structure, other analytical techniques are essential for a comprehensive characterization of this compound and its derivatives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the constitution and stereochemistry of these molecules in solution.[1] Coupling constants and nuclear Overhauser effect (NOE) data can provide insights into the conformation in the solution state, which may differ from the solid-state structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for assessing the purity of the synthesized compounds and for confirming their molecular weight.[4] Fragmentation patterns in the mass spectrum can also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and the carbon-carbon double bond (C=C) in this compound.[5]
Conclusion
References
- 1. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. journalirjpac.com [journalirjpac.com]
- 5. Bicyclo(2.2.2)oct-5-en-2-ol | C8H12O | CID 138810 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Study of Polymers Derived from Bicyclo[2.2.2]oct-5-en-2-ylmethanol and Related Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted properties of polymers derived from Bicyclo[2.2.2]oct-5-en-2-ylmethanol and compares them with other well-characterized polymers based on the similar bicyclic norbornene structure. Due to the limited availability of direct experimental data on poly(this compound), this guide leverages data from analogous hydroxyl-functionalized and unfunctionalized polynorbornenes to project its performance characteristics. The primary method for synthesizing these polymers is Ring-Opening Metathesis Polymerization (ROMP), a versatile technique known for its high tolerance to various functional groups.
Comparative Performance Data
The properties of polymers derived from bicyclic olefins are highly dependent on the nature of the substituent groups. The introduction of a hydroxymethyl group, as in this compound, is anticipated to influence the polymer's thermal and mechanical properties, as well as its solubility and potential for biomedical applications. The following tables compare the properties of a standard unfunctionalized polynorbornene with a hydroxyl-functionalized analog, poly(5-norbornene-2-methanol), and a polynorbornene with a bulky ester group to illustrate the impact of different functionalities.
Table 1: Thermal and Molecular Weight Properties of Selected Polynorbornenes
| Polymer | Monomer Structure | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% loss) (°C) | Number Average Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) |
| Polynorbornene |
| ~35-45 | ~400 | Varies with synthesis | ~1.1-1.3 |
| Poly(5-norbornene-2-methanol) |
| Higher than PNB (predicted) | Likely similar to PNB | Controllable by [M]/[I] ratio | ~1.1-1.3[1] |
| Poly(NBi) a | N/A | 161[2] | >300[2] | up to 1500[2] | N/A |
Note: Data for Poly(5-norbornene-2-methanol) is largely inferred from general principles of polymer chemistry, as specific comprehensive studies are not readily available. The presence of hydroxyl groups is expected to increase Tg due to hydrogen bonding. a Poly(ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol)[2]
Table 2: Mechanical Properties of Selected Polynorbornenes
| Polymer | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polynorbornene | Varies widely | Varies widely | Varies widely |
| Poly(5-norbornene-2-methanol) | Expected to be higher than PNB | Expected to be higher than PNB | Expected to be lower than PNB |
| Poly(NBi) a | 2.4 ± 0.2[2] | 36 ± 6[2] | 5 ± 2[2] |
Note: The mechanical properties of these polymers are highly dependent on the molecular weight, polydispersity, and testing conditions. The predicted trends for Poly(5-norbornene-2-methanol) are based on the expected increase in intermolecular forces due to hydrogen bonding from the hydroxyl groups. a Poly(ester of exo-5-norbornenecarboxylic acid and 1,1′-bi-2-naphthol)[2]
Experimental Protocols
The following section details a generalized experimental protocol for the synthesis and characterization of polymers from bicyclic olefins via Ring-Opening Metathesis Polymerization (ROMP). This protocol can be adapted for this compound.
Synthesis of Poly(this compound) via ROMP
1. Materials:
-
Monomer: this compound (mixture of endo and exo isomers)
-
Catalyst: Grubbs' 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), purified by passing through a solvent purification system.
-
Terminating Agent: Ethyl vinyl ether
-
Precipitation Solvent: Methanol, chilled
2. Procedure:
-
In a nitrogen-filled glovebox, the monomer (e.g., 1.0 g, 7.2 mmol) is dissolved in the chosen anhydrous solvent (e.g., 10 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, the Grubbs' 2nd Generation catalyst is dissolved in a small amount of the anhydrous solvent to achieve a desired monomer-to-catalyst ratio (e.g., [M]/[I] = 500:1).
-
The catalyst solution is added to the stirring monomer solution via syringe. The reaction mixture is typically stirred at room temperature.
-
The polymerization progress can be monitored by observing the increase in viscosity of the solution. The reaction is allowed to proceed for a predetermined time (e.g., 1-4 hours).
-
The polymerization is terminated by the addition of a few drops of ethyl vinyl ether. The mixture is stirred for an additional 20-30 minutes.
-
The viscous polymer solution is then slowly added to a large volume of chilled methanol with vigorous stirring to precipitate the polymer.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Characterization of the Polymer
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) to confirm the polymer structure and determine the cis/trans vinylene content.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, typically using THF as the eluent and polystyrene standards for calibration.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is performed to determine the glass transition temperature (Tg) of the polymer. Samples are typically heated, cooled, and then reheated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature, typically at a heating rate of 10 °C/min under a nitrogen atmosphere. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
-
Mechanical Testing: For mechanical property analysis, polymer films are prepared by solution casting or melt pressing. Tensile testing is performed using a universal testing machine to determine the Young's modulus, tensile strength, and elongation at break.
Visualizations
The following diagrams illustrate the experimental workflow, structure-property relationships, and a potential biomedical application of these polymers.
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Caption: Influence of monomer structure on key polymer properties.
Caption: Conceptual diagram of potential biomedical applications for hydroxyl-functionalized polynorbornenes.
References
A Comparative Guide to the Thermal and Mechanical Properties of Bicyclo[2.2.2]oct-5-en-2-ylmethanol-Based Polymers and a Look at Functionalized Polynorbornene Alternatives
For researchers, scientists, and drug development professionals, understanding the thermal and mechanical properties of polymers is crucial for their application in advanced materials and biomedical devices. This guide provides a comparative analysis of the anticipated properties of polymers based on Bicyclo[2.2.2]oct-5-en-2-ylmethanol and offers experimental data from closely related functionalized polynorbornene systems. Due to a lack of specific literature on poly(this compound), this guide leverages data from analogous polynorbornene derivatives to infer potential characteristics and performance benchmarks.
Polymers derived from bicyclic monomers, such as this compound, are of significant interest due to their rigid and bulky structures, which can impart desirable thermal and mechanical properties. The inclusion of a hydroxyl functional group in the monomer is expected to influence the polymer's polarity, adhesion, and potential for post-polymerization modification.
Inferred Properties and Comparison with Alternatives
For instance, the homopolymer of norbornene is known to be very brittle, with a high glass transition temperature (Tg). Functionalization is a common strategy to improve its mechanical properties, particularly its toughness and adhesion, which are critical for many applications.
Data Presentation: Thermal and Mechanical Properties of Functionalized Polynorbornenes
To provide a quantitative comparison, the following tables summarize the thermal and mechanical properties of a polynorbornene homopolymer and its copolymers functionalized with triethoxysilyl (TES) and butyl (alkyl) groups. These functional groups are chosen for comparison as the triethoxysilyl group, like the hydroxyl group on poly(this compound), can enhance adhesion, while the alkyl group can improve flexibility.
Table 1: Thermal Properties of Functionalized Polynorbornenes [1]
| Polymer Composition (NB/TESNB) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (5% weight loss) (°C) |
| 100/0 (Polynorbornene Homopolymer) | >350 | ~420 |
| 90/10 | 330 | Not Reported |
| 80/20 | 315 | Not Reported |
Table 2: Mechanical Properties of Functionalized Polynorbornenes [1]
| Polymer Composition (NB/TESNB) | Elongation-to-Break (%) |
| 100/0 (Polynorbornene Homopolymer) | < 1 |
| 90/10 | ~10 |
| 80/20 | ~15 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of polymer properties. Below are standard experimental protocols for key analytical techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA crucible.
-
The crucible is loaded into the TGA instrument.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, at a specific rate (e.g., 10-20 °C/min).
-
The heat flow to the sample is measured relative to the reference.
-
The glass transition is observed as a step change in the heat flow curve.
Tensile Testing
Objective: To determine the mechanical properties of the polymer, such as tensile strength, modulus, and elongation-at-break.
Methodology:
-
Polymer films of a specific thickness are cast from solution.
-
Dog-bone shaped specimens are cut from the film according to a standard (e.g., ASTM D638).
-
The dimensions of the specimen (width and thickness) are measured precisely.
-
The specimen is mounted in the grips of a universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and displacement are recorded throughout the test.
-
Stress and strain are calculated from the load-displacement data and the initial specimen dimensions.
Mandatory Visualization
The polymerization of this compound can be conceptualized to proceed via Ring-Opening Metathesis Polymerization (ROMP), a common method for polymerizing strained cyclic olefins. The following diagram illustrates this process.
Conclusion
Polymers based on this compound are anticipated to exhibit high thermal stability due to their rigid bicyclic backbone. The presence of the hydroxyl group is expected to enhance adhesion but may also slightly increase the dielectric constant and potentially lower the glass transition temperature compared to the unsubstituted homopolymer. As demonstrated by the data on functionalized polynorbornenes, the incorporation of functional groups is a key strategy to tailor the mechanical properties, moving from a brittle homopolymer to more ductile and robust materials.[1] Further experimental investigation into the synthesis and characterization of poly(this compound) is warranted to fully elucidate its property profile and potential for advanced applications.
References
A Comparative Analysis of the Biological Activities of Bicyclo[2.2.2]oct-5-en-2-ylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of novel Bicyclo[2.2.2]oct-5-en-2-ylmethanol derivatives against existing compounds in three key therapeutic and sensory areas: antiviral (specifically as SARS-CoV-2 3CLpro inhibitors), antiprotozoal, and as cooling agents. The data presented is compiled from recent scientific literature and patents, offering a quantitative and qualitative assessment to inform further research and development.
Antiviral Activity: SARS-CoV-2 3CLpro Inhibition
Derivatives of the bicyclo[2.2.2]octene scaffold have been investigated as potential non-covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. The rigid bicyclic structure serves as a unique scaffold for designing inhibitors that can fit into the active site of the protease.
Quantitative Comparison of 3CLpro Inhibitors
| Compound | Scaffold | Target | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| Fused Bicyclo[2.2.2]octene derivative (11a) | Bicyclo[2.2.2]octene | SARS-CoV-2 3CLpro | 102.2[1] | Nelfinavir | ~40[2] |
| Lopinavir | Active[2] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocol: SARS-CoV-2 3CLpro Inhibition Assay
The inhibitory activity of the bicyclo[2.2.2]octene derivatives against SARS-CoV-2 3CLpro was determined using a fluorescence resonance energy transfer (FRET)-based assay.
-
Reagents: Purified recombinant SARS-CoV-2 3CLpro, a fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQSGFRKME-EDANS), and assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Procedure:
-
The test compound is pre-incubated with the 3CLpro enzyme in the assay buffer in a 96-well plate.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader (excitation and emission wavelengths are specific to the fluorophore-quencher pair used).
-
The rate of substrate cleavage is calculated from the linear phase of the fluorescence increase.
-
-
Data Analysis: The percent inhibition is calculated by comparing the reaction rate in the presence of the compound to the rate of a control reaction without the inhibitor. IC50 values are then determined by fitting the dose-response data to a suitable equation.
Signaling Pathway and Experimental Workflow
Caption: Workflow for IC50 determination and the inhibitory mechanism on the viral replication pathway.
Antiprotozoal Activity
Derivatives of the bicyclo[2.2.2]octane scaffold have demonstrated significant in vitro activity against protozoan parasites, including Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness) and Plasmodium falciparum (the most virulent malaria parasite).
Quantitative Comparison of Antiprotozoal Activity
| Compound | Scaffold | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bicyclo[2.2.2]octan-2-one 4'-phenylthiosemicarbazones | Bicyclo[2.2.2]octane | Trypanosoma brucei rhodesiense | < 0.3[3][4] | Suramin | 0.0075[3][4] |
| Bicyclo[2.2.2]octanone oximes | Bicyclo[2.2.2]octane | Plasmodium falciparum (K1 strain) | 0.08 - 0.15[3] | Chloroquine | 0.12[3][4] |
Note: The K1 strain of P. falciparum is resistant to chloroquine.
Experimental Protocol: In Vitro Antiprotozoal Assay
The antiprotozoal activity is typically determined using a microplate-based assay.
-
Parasite Culture: T. b. rhodesiense bloodstream forms or P. falciparum erythrocytic stages are cultured in appropriate media.
-
Assay Procedure:
-
Serial dilutions of the test compounds are added to a 96-well microplate containing the parasite culture.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
-
Viability Assessment: Parasite viability is assessed using a colorimetric or fluorometric method. For P. falciparum, this often involves measuring the activity of parasite-specific lactate dehydrogenase (pLDH). For trypanosomes, a resazurin-based assay (alamarBlue) is commonly used, where viable cells reduce the blue dye to the fluorescent pink resorufin.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is calculated from dose-response curves.
General Mechanism of Action
References
- 1. US6497859B1 - Cooling agents, pharmaceutical compositions having cooling agents and processes for making and using same - Google Patents [patents.google.com]
- 2. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20080188560A1 - Cosmetic Compositions and Methods For Sensory Cooling - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to Validating the Purity of Bicyclo[2.2.2]oct-5-en-2-ylmethanol using GC and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. Bicyclo[2.2.2]oct-5-en-2-ylmethanol, a valuable building block in organic synthesis, requires robust analytical methods to verify its purity. This guide provides a comparative overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for this purpose, including detailed experimental protocols and data presentation.
Introduction to Chromatographic Purity Validation
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components in a mixture. For a molecule like this compound, which is a volatile and non-chromophoric alcohol, both GC and HPLC present viable, yet distinct, approaches to purity assessment. The choice between these techniques often depends on the specific impurities to be detected, the required sensitivity, and the available instrumentation.
A critical aspect of the purity validation for this compound is the separation of its endo and exo diastereomers. The synthetic route to this alcohol, typically a Diels-Alder reaction between 1,3-cyclohexadiene and acrolein followed by reduction, can produce a mixture of these isomers. Chromatographic methods must possess sufficient resolution to separate and quantify these stereoisomers, as well as other potential impurities.
Comparison of GC and HPLC Methods
The following table summarizes the key performance characteristics of typical GC and HPLC methods for the analysis of this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Typical Detector | Flame Ionization Detector (FID) | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD), or UV-Vis (with derivatization) |
| Sample Volatility | Required | Not required |
| Separation of Isomers | Generally excellent for volatile diastereomers like endo/exo isomers. | Can be effective, often requiring specialized chiral columns for enantiomers or high-resolution columns for diastereomers. |
| Sensitivity | High with FID for organic analytes. | Variable; RID has lower sensitivity, while ELSD offers better sensitivity for non-volatile analytes. Derivatization can significantly enhance sensitivity with UV-Vis detectors. |
| Common Impurities Detected | Residual solvents (e.g., from synthesis), unreacted starting materials, and byproducts of the Diels-Alder reaction and subsequent reduction. | Less volatile impurities, oligomers, and degradation products. |
| Derivatization | Generally not required. | Often necessary to introduce a chromophore for UV-Vis detection. |
Experimental Protocols
Below are detailed starting-point methodologies for the analysis of this compound using GC and HPLC. These protocols should be optimized for specific instrumentation and impurity profiles.
Gas Chromatography (GC-FID) Protocol
This method is well-suited for the routine purity analysis of this compound and is particularly effective for separating the endo and exo isomers.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Split/Splitless Inlet
-
Autosampler
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 220 °C, Hold: 5 min |
| Detector Temperature | 280 °C |
| Makeup Gas | Nitrogen |
Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC) Protocol
Due to the lack of a strong UV chromophore in this compound, HPLC methods often employ universal detectors like RID or ELSD, or require derivatization for UV detection. The following protocol outlines a method using a Refractive Index Detector.
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Refractive Index Detector (RID)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector Temperature | 35 °C |
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1-2 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for validating the purity of this compound.
Conclusion
Both GC and HPLC are powerful techniques for assessing the purity of this compound. GC with FID is often the more straightforward and sensitive method for this volatile compound, providing excellent resolution of the critical endo and exo isomers. HPLC, while requiring consideration of the compound's lack of a UV chromophore, offers a complementary approach, particularly for analyzing less volatile impurities. The choice of method will ultimately be guided by the specific analytical needs, available equipment, and the impurity profile of the sample. For comprehensive purity validation, employing both techniques can provide a more complete picture of the sample's composition.
A Comparative Guide to the Conformational Analysis of Bicyclo[2.2.2]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[2.2.2]octane (BCO) ring system is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science. Its well-defined structure provides a unique platform for the spatial arrangement of substituents, influencing molecular recognition, and physical properties. Understanding the conformational dynamics of BCO derivatives is crucial for the rational design of novel therapeutics and advanced materials. This guide provides a comparative analysis of the conformational behavior of various BCO derivatives, supported by experimental and computational data.
Conformational Landscape of the Bicyclo[2.2.2]octane Core
The bicyclo[2.2.2]octane framework is composed of three fused cyclohexane rings, each constrained to a boat-like conformation. The overall symmetry of the parent hydrocarbon is D3h in its idealized, fully eclipsed state. However, the molecule can relieve torsional strain by a concerted twisting motion of the three cyclohexane rings, resulting in a slightly more stable, twisted conformation with D3 symmetry. The energy barrier for this twisting is very low, suggesting rapid interconversion at room temperature.
Substituents on the BCO core can significantly influence the conformational preferences and the energy barriers to interconversion. Steric and electronic effects can favor specific twist angles or increase the rigidity of the framework.
Caption: Interconversion between the eclipsed and twisted conformations of the bicyclo[2.2.2]octane core.
Comparative Analysis of Conformational Energy Barriers
The rigidity of the BCO scaffold can be quantified by the energy barrier to rotation or inversion of its substituents. This is a critical parameter in the design of molecular rotors and conformationally restricted bioactive molecules. The following tables summarize key experimental and computational data on the conformational energy barriers of various BCO derivatives.
Table 1: Experimental Rotational/Inversional Barriers of Bicyclo[2.2.2]octane Derivatives
| Derivative | Substituent(s) | Method | Barrier (kcal/mol) | Reference(s) |
| Steroidal BCO Rotor | 1,4-diethynyl linked to mestranol | Solid-State 13C NMR | 1.15 | [1][2] |
| N,N'-dimethyl-2,3-diazabicyclo[2.2.2]octane | N,N'-dimethyl | Variable Temperature NMR | 12.4 - 16.2 | [1] |
| 1,4-bis(iodoethynyl)bicyclo[2.2.2]octane | 1,4-bis(iodoethynyl) | Solid-State 13C NMR | 1.48 | [1] |
| Tetraphenyl-substituted BCO | 1,2,3,4-tetraphenyl | Dynamic NMR | ~10 | |
| Bicyclo[2.2.2]oct-2-ene radical cation | None (radical cation) | ESR Spectroscopy | ~2.0 |
Table 2: Computational Conformational Energies of Bicyclo[2.2.2]octane Derivatives
| Derivative | Method | Conformation Comparison | Energy Difference (kcal/mol) | Reference(s) |
| Bicyclo[2.2.2]octane | Semi-empirical | Twisted (D3) vs. Eclipsed (D3h) | ~0.1 | [3] |
| Bicyclo[2.2.2]octane | DFT | Relative to bicyclo[3.2.1]octane | +0.70 | [4] |
| Fused Bicyclo[2.2.2]octanone | DFT | Comparison of strain energies in different ring systems | Varies with system | [5] |
| 1-Nitro-4-substituted BCOs | B3LYP/6-31G(d,p) | Substituent effect stabilization energy (SESE) | Varies with substituent | [6] |
Experimental Protocols
Detailed experimental methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for the key techniques used in the conformational analysis of bicyclo[2.2.2]octane derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Variable-temperature (VT) NMR is a powerful technique to study the dynamic processes of conformational interconversion.
Protocol for VT-NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the bicyclo[2.2.2]octane derivative in a suitable deuterated solvent (e.g., CDCl3, toluene-d8, pentane) in a standard 5 mm NMR tube. The concentration should be optimized to ensure good signal-to-noise ratio without causing aggregation.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable-temperature probe.
-
Data Acquisition:
-
Acquire a standard 1H or 13C NMR spectrum at ambient temperature.
-
Gradually decrease the temperature in increments of 10-20 K, allowing the sample to equilibrate for 5-10 minutes at each temperature before acquiring a new spectrum.
-
Continue cooling until significant line broadening or the coalescence of signals is observed. If possible, continue to a lower temperature where the signals for the individual conformers are resolved.
-
The coalescence temperature (Tc) is recorded for the interconverting signals.
-
-
Data Analysis: The energy barrier (ΔG‡) to interconversion can be calculated from the coalescence temperature and the frequency separation of the signals using the Eyring equation. More sophisticated lineshape analysis can provide more accurate activation parameters (ΔH‡ and ΔS‡).
Caption: A simplified workflow for determining conformational energy barriers using variable-temperature NMR.
X-ray Crystallography
Single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, revealing precise bond lengths, bond angles, and the solid-state conformation.
Protocol for X-ray Crystallographic Analysis:
-
Crystal Growth: Grow single crystals of the bicyclo[2.2.2]octane derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A common method involves slow evaporation of a solution of the compound in a solvent mixture like hexanes/ethyl acetate.[1]
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the collected diffraction data using full-matrix least-squares methods. This process minimizes the difference between the observed and calculated structure factors.
-
-
Data Analysis: The final refined structure provides detailed geometric information, including the twist angle of the bicyclo[2.2.2]octane core and the orientation of substituents.
Caption: A general workflow for the conformational analysis of bicyclo[2.2.2]octane derivatives using X-ray crystallography.
Conclusion
The conformational analysis of bicyclo[2.2.2]octane derivatives reveals a fascinating interplay of steric and electronic effects that govern their three-dimensional structure and dynamics. While the parent BCO framework exhibits a low barrier to twisting, the introduction of substituents can significantly alter this landscape, leading to increased rigidity or favoring specific twisted conformations. The combination of experimental techniques like variable-temperature NMR and X-ray crystallography, alongside computational modeling, provides a powerful toolkit for elucidating the conformational preferences of these important molecular scaffolds. This knowledge is paramount for the design of next-generation pharmaceuticals and functional materials that leverage the unique structural features of the bicyclo[2.2.2]octane ring system.
References
- 1. Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The bicyclo[2,2,2]octane conformation: X-ray analysis of 1-p-bromobenzenesulphonyloxymethylbicyclo[2,2,2]octane - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bicyclo[2.2.2]oct-5-en-2-ylmethanol: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information, outlining a clear operational and disposal plan.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough hazard assessment is paramount. Based on the data for similar bicyclic alcohols and flammable liquids, Bicyclo[2.2.2]oct-5-en-2-ylmethanol should be handled with care.
Assumed Hazards:
-
Flammability: As a combustible liquid, it can form explosive mixtures with air. Vapors may travel to an ignition source and flash back.[1]
-
Irritation: May cause skin and serious eye irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of vapors or mists may cause respiratory irritation.[2][3][4]
-
Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1]
Recommended Personal Protective Equipment (PPE): A table summarizing the necessary PPE for handling this compound is provided below.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[3][4] |
| Skin Protection | Lab coat or other protective clothing to prevent skin contact.[3][4] |
| Respiratory | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[1][4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound.
Step 1: Segregation of Waste
-
Isolate waste this compound from other waste streams at the point of generation.
-
Do not mix it with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[1]
-
Keep it separate from non-hazardous waste.
Step 2: Waste Container Selection and Labeling
-
Use a dedicated, leak-proof, and chemically compatible container for collection. The container should be in good condition and have a secure lid.
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
Appropriate hazard pictograms (e.g., flammable, irritant).
-
Accumulation start date.
-
Step 3: Storage of Waste
-
Store the waste container in a designated satellite accumulation area that is near the point of generation and under the control of the laboratory personnel.
-
The storage area must be cool, dry, and well-ventilated.[1]
-
Keep the container away from sources of ignition such as heat, sparks, and open flames.[1]
-
Ensure that the container is tightly closed when not in use to prevent the release of vapors.[1][2]
Step 4: Arrange for Licensed Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with a full and accurate description of the waste.
-
Never dispose of this compound down the drain or in the regular trash.[1][2]
Step 5: Final Disposal Method
-
The recommended method of disposal for flammable organic compounds is typically incineration at an approved hazardous waste disposal facility.[4] This process should be equipped with an afterburner and scrubber to minimize environmental impact.
-
Alternatively, fuel blending may be an option depending on the waste contractor's capabilities.
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate procedures:
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Eliminate all ignition sources.
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Bicyclo[2.2.2]oct-5-en-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Bicyclo[2.2.2]oct-5-en-2-ylmethanol in a laboratory setting. The following procedures are based on best practices for handling similar bicyclic alcohol compounds and are intended to supplement, not replace, a thorough review of a substance-specific Safety Data Sheet (SDS) and institutional safety protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves. | Provides a barrier against skin contact and potential irritation.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and vapors that can cause serious eye irritation.[1][2][3][4] |
| Skin and Body | Laboratory coat worn over full-length pants and closed-toe shoes. | Prevents incidental skin contact with the chemical.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-certified organic vapor respirator is recommended. | Minimizes the inhalation of potentially irritating vapors.[1][2][4] |
II. Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to use in experiments.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled.
-
Log the chemical into the laboratory's chemical inventory system.
2. Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]
-
Store away from sources of heat, sparks, and open flames.[1][5]
3. Preparation and Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate work area.[1][4]
-
Before handling, don the appropriate PPE as outlined in Table 1.
-
When transferring the chemical, use appropriate tools (e.g., clean glass pipettes or syringes) to avoid spills.
-
Ground and bond containers when transferring large quantities to prevent static discharge.[2][5]
4. In Case of a Spill:
-
Evacuate unnecessary personnel from the area.[1]
-
Wearing appropriate PPE, contain the spill using an absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.[1]
-
Ventilate the area and wash the spill site after the material has been removed.
III. Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to ensure environmental and personnel safety.
1. Waste Collection:
-
Collect all waste containing this compound, including excess chemical, contaminated absorbent materials, and disposable PPE, in a designated and clearly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
2. Disposal Procedure:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2]
-
Do not dispose of the chemical down the drain or in the general trash.[2]
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[2]
IV. Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

